Bbr 2160
Description
Properties
CAS No. |
118587-22-7 |
|---|---|
Molecular Formula |
C21H25N3O7S |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-formamidoethylsulfanylmethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H25N3O7S/c1-4-31-21(27)19-16(11-32-9-8-22-12-25)23-13(2)17(20(26)30-3)18(19)14-6-5-7-15(10-14)24(28)29/h5-7,10,12,18,23H,4,8-9,11H2,1-3H3,(H,22,25) |
InChI Key |
CLMNTOZRDYXVRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CSCCNC=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BBR 2160; BBR-2160; BBR2160 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Bbr 2160: Chemical Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bbr 2160 is a synthetic dihydropyridine derivative with potent calcium channel blocking activity. This document provides a comprehensive overview of its chemical structure, mechanism of action, and key experimental data. Detailed methodologies for its synthesis and relevant biological assays are also presented to support further research and development.
Chemical Structure and Properties
This compound is chemically known as 3-O-ethyl 5-O-methyl 2-(2-formamidoethylsulfanylmethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1]. It belongs to the dihydropyridine class of organic molecules, which are known for their cardiovascular effects.
Chemical Structure:
References
BBR 2160: A Technical Overview of a Dihydropyridine Calcium Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific information for BBR 2160, a dihydropyridine derivative with calcium antagonist properties. The following sections detail its chemical identity, mechanism of action, available quantitative data, and relevant experimental protocols.
Chemical Identity
IUPAC Name: 3-O-ethyl 5-O-methyl 2-(2-formamidoethylsulfanylmethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Synonyms: BBR-2160, GDI0D01TM4
CAS Number: 118587-22-7
Mechanism of Action
This compound is classified as a dihydropyridine calcium antagonist.[1] Its primary mechanism of action involves the blockade of L-type voltage-gated calcium channels, which are prevalent in cardiac and vascular smooth muscle cells. By inhibiting the influx of extracellular calcium ions into these cells, this compound leads to a reduction in myocardial contractility and vasodilation.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species/Tissue | Reference |
| Concentration for Electrophysiological Effects | 10⁻⁷ M and 10⁻⁶ M | Sheep Purkinje fibers and guinea-pig papillary muscle | [1] |
| Receptor Binding Potency | 10 times more potent than amlodipine in displacing ³H-nitrendipine | Not specified |
Key Experimental Protocols
Cardiac Electrophysiological Effects of this compound
A pivotal study characterized the electrophysiological properties of this compound using intracellular microelectrodes.[1]
Experimental Model:
-
Sheep Purkinje fibers
-
Guinea-pig papillary muscle
Methodology:
-
Tissues were superfused with a Tyrode solution.
-
Intracellular recordings were obtained using glass microelectrodes filled with 3 M KCl.
-
The tissues were stimulated at a constant frequency.
-
This compound was introduced into the superfusion solution at concentrations of 10⁻⁷ M and 10⁻⁶ M.
-
Changes in action potential parameters (amplitude, Vmax, duration) and contractility were recorded.
-
To assess the effect on the slow inward current, slow action potentials were induced by histamine (10⁻⁵ M) in a high potassium (22 mM) solution, and the effects of this compound were observed.
Key Findings:
-
This compound dose-dependently decreased the contractility of both Purkinje fibers and papillary muscle.[1]
-
This was associated with a lowering of the plateau phase and a shortening of the action potential duration in the papillary muscle.[1]
-
The amplitude and Vmax of the normal action potential were not affected.
-
This compound reduced the amplitude and Vmax of slow action potentials, confirming its calcium-antagonistic properties in cardiac tissue.
Visualizations
Signaling Pathway: Mechanism of Dihydropyridine Calcium Channel Blockade
Caption: Mechanism of this compound as a dihydropyridine calcium channel blocker.
Experimental Workflow: Cardiac Electrophysiology Study
Caption: Workflow for the cardiac electrophysiology study of this compound.
References
An In-depth Technical Guide on the Core Mechanism of Action Theories of Berberine (BBR)
Disclaimer: Information specifically pertaining to "BBR 2160" is not available in the public domain. This guide provides a comprehensive overview of the mechanism of action theories for Berberine (BBR), a well-researched isoquinoline alkaloid from which "this compound" is presumed to be a derivative or specific formulation. The following data and theories are based on studies of Berberine.
Berberine is a natural compound extensively studied for its therapeutic potential across a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.[1][2][3][4][5] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways that regulate cellular proliferation, metabolism, inflammation, and survival. This guide synthesizes current research to provide an in-depth understanding of these mechanisms for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The anti-proliferative activity of Berberine has been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Berberine in various cancer cell lines.
Table 1: IC50 Values of Berberine in Human Breast Cancer Cell Lines
| Cell Line | Assay Duration | IC50 Value (µM) |
| T47D | 48 hours | 25 |
| MCF-7 | 48 hours | 25 |
| HCC70 (TNBC) | Not Specified | 0.19 |
| BT-20 (TNBC) | Not Specified | 0.23 |
| MDA-MB-468 (TNBC) | Not Specified | 0.48 |
| MDA-MB-231 (TNBC) | Not Specified | 16.7 |
Table 2: IC50 Values of Berberine in Other Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HepG2 | Liver Cancer | 0.08 µg/mL (for a C-13 derivative) | |
| HT29 | Colorectal Cancer | 40.79 ± 4.11 µmol/L (72h) | |
| SMMC-7721 | Liver Cancer | Not specified for BBR, derivative studied |
Core Mechanism of Action Theories
Berberine's therapeutic effects are attributed to its ability to interact with multiple molecular targets and modulate complex signaling networks. The primary theories of its mechanism of action revolve around the regulation of four key signaling pathways: AMPK, PI3K/Akt/mTOR, NF-κB, and MAPK.
AMPK is a crucial regulator of cellular energy homeostasis. Berberine is a potent activator of AMPK. This activation is primarily thought to occur through the inhibition of mitochondrial respiratory chain complex I, which leads to an increase in the cellular AMP/ATP ratio. The elevated AMP levels allosterically activate AMPK, which in turn phosphorylates downstream targets to restore energy balance.
Activated AMPK stimulates catabolic processes such as fatty acid oxidation and glucose uptake while inhibiting anabolic processes like protein and lipid synthesis. This mechanism is central to Berberine's beneficial effects on metabolic disorders like type 2 diabetes and obesity. In the context of cancer, AMPK activation by Berberine leads to the inhibition of the mammalian target of rapamycin (mTOR), a key promoter of cell growth and proliferation.
References
An In-Depth Technical Guide to the Potential Biological Targets of Bbr 2160
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bbr 2160 is a dihydropyridine derivative identified as a calcium channel antagonist. This technical guide synthesizes the available preclinical data to elucidate its potential biological targets and mechanism of action. Due to the limited availability of specific quantitative binding and inhibition data for this compound in publicly accessible literature, this document presents the existing qualitative and semi-quantitative findings, supplemented with comparative data from closely related compounds. Detailed experimental methodologies and conceptual signaling pathways are provided to facilitate further research and drug development efforts in the field of calcium channel modulation.
Introduction
This compound, chemically identified as 3-O-ethyl 5-O-methyl 2-(2-formamidoethylsulfanylmethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, belongs to the dihydropyridine class of organic compounds. Members of this class are well-established as modulators of L-type voltage-gated calcium channels (Cav1). These channels are critical for regulating calcium influx into cells, which in turn governs a multitude of physiological processes, most notably muscle contraction and neuronal signaling. The primary therapeutic application of dihydropyridine calcium channel blockers is in the management of cardiovascular conditions such as hypertension and angina.
Initial investigations into the pharmacological profile of this compound have focused on its effects on cardiac electrophysiology, confirming its activity as a calcium antagonist. This guide provides a detailed overview of the known biological interactions of this compound, the experimental basis for these findings, and the broader context of its mechanism of action within the landscape of dihydropyridine modulators.
Primary Biological Target: L-Type Voltage-Gated Calcium Channels
The principal biological target of this compound is the L-type voltage-gated calcium channel (Cav1). These channels are heteromultimeric protein complexes composed of a primary pore-forming α1 subunit and auxiliary α2δ, β, and γ subunits. The α1 subunit contains the voltage sensor and the binding sites for dihydropyridines.
This compound, as a dihydropyridine derivative, is presumed to bind to the α1 subunit of the L-type calcium channel, thereby inhibiting the influx of extracellular calcium into the cell. This action leads to a reduction in intracellular calcium concentration, resulting in smooth muscle relaxation and a negative inotropic effect on the heart.
Evidence for Calcium Channel Blockade
Preclinical studies have demonstrated the calcium-antagonistic properties of this compound in cardiac tissue. The primary evidence stems from electrophysiological assessments on isolated cardiac preparations.
Quantitative Data
Table 1: Comparative Quantitative Data for Tiamdipine Analogs
| Compound | Tissue | Assay | Parameter | Value | Reference |
| Tiamdipine | Rat Tail Artery | K+-induced contraction | IC50 | 10-7 to 10-8 M | [1] |
| Tiamdipine Analogs | Guinea Pig Ileal Membranes | [3H]PN 200-110 Binding | Ki | 10-7 to 10-9 M | [1] |
| Tiamdipine Analogs | Rat Heart Membranes | [3H]PN 200-110 Binding | Ki | 10-7 to 10-9 M | [1] |
| Tiamdipine Analogs | Rat Brain Synaptosomes | [3H]PN 200-110 Binding | Ki | 10-7 to 10-9 M | [1] |
Table 2: Semi-Quantitative Data for this compound
| Tissue | Effect | Concentration | Reference |
| Sheep Purkinje Fibres | Dose-dependent decrease in contractility | 10-7 and 10-6 M | [2] |
| Guinea-pig Papillary Muscle | Dose-dependent decrease in contractility | 10-7 and 10-6 M | |
| Guinea-pig Papillary Muscle | Lowering of plateau phase and shortening of action potential duration | 10-7 and 10-6 M | |
| K+-depolarized Guinea-pig Papillary Muscle | Reduction in amplitude and Vmax of slow action potentials | Not specified |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the biological activity of this compound and related dihydropyridine calcium channel blockers.
In Vitro Electrophysiology on Isolated Cardiac Preparations
Objective: To assess the effects of this compound on the electrophysiological properties of cardiac tissue.
Methodology (based on Zaza et al., 1991):
-
Tissue Preparation:
-
Sheep hearts are obtained from a local abattoir and transported in cold Tyrode's solution.
-
Purkinje fibers are dissected from the ventricles.
-
Guinea pigs are euthanized by a humane method, and the hearts are rapidly excised.
-
Papillary muscles are dissected from the right ventricle.
-
The preparations are mounted in a tissue bath and superfused with oxygenated (95% O2, 5% CO2) Tyrode's solution at 37°C.
-
-
Electrophysiological Recording:
-
Intracellular action potentials are recorded using glass microelectrodes filled with 3 M KCl, connected to a high-input impedance amplifier.
-
The preparations are stimulated at a constant frequency (e.g., 1 Hz) using platinum electrodes.
-
Parameters such as resting membrane potential, action potential amplitude, overshoot, maximum upstroke velocity (Vmax), and action potential duration at different levels of repolarization (APD50, APD90) are measured.
-
Contractile force is measured simultaneously using a force-displacement transducer.
-
-
Drug Application:
-
After a stabilization period, this compound is added to the superfusing solution at increasing concentrations (e.g., 10-8 M to 10-6 M).
-
The effects of the drug are allowed to reach a steady state at each concentration before measurements are taken.
-
-
Induction of Slow Action Potentials:
-
To specifically assess the effect on the slow inward calcium current, papillary muscles are depolarized in a high-potassium (e.g., 22 mM K+) Tyrode's solution.
-
A β-adrenergic agonist (e.g., histamine or isoproterenol) is added to induce slow, calcium-dependent action potentials.
-
The effect of this compound on the amplitude and Vmax of these slow action potentials is then determined.
-
Radioligand Binding Assay for Calcium Channel Affinity
Objective: To determine the binding affinity of this compound for the dihydropyridine binding site on L-type calcium channels.
Methodology (representative protocol):
-
Membrane Preparation:
-
Tissue rich in L-type calcium channels (e.g., guinea pig ileal smooth muscle, rat heart, or rat brain cortex) is homogenized in a cold buffer.
-
The homogenate is centrifuged at a low speed to remove debris, and the supernatant is then centrifuged at a high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Binding Assay:
-
A fixed concentration of a radiolabeled dihydropyridine antagonist (e.g., [3H]PN 200-110) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled dihydropyridine (e.g., nifedipine).
-
The incubation is carried out at a specific temperature and for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on L-type calcium channels.
Experimental Workflow
Caption: Workflow for in vitro cardiac electrophysiology experiments.
Conclusion
This compound is a dihydropyridine derivative that functions as a calcium channel antagonist, with its primary biological target being the L-type voltage-gated calcium channels. The available evidence from preclinical electrophysiological studies demonstrates its ability to reduce myocardial contractility and modulate cardiac action potentials in a manner consistent with calcium channel blockade. While specific quantitative data on the binding affinity and inhibitory potency of this compound are currently limited in the public domain, comparative data from structurally related compounds suggest that it likely acts in the nanomolar to low micromolar range. The detailed experimental protocols and conceptual diagrams provided in this guide offer a framework for future research aimed at further elucidating the pharmacological profile of this compound and its potential therapeutic applications. Further studies are warranted to establish a complete quantitative profile of this compound and to explore its effects on other potential off-targets.
References
BBR 2160 and Berberine: A Comparative Analysis of Two Structurally Distinct Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of BBR 2160 and berberine, focusing on their fundamental structural differences and the resulting divergence in their chemical properties and biological activities. While both are nitrogen-containing heterocyclic compounds, they belong to entirely different chemical classes, a distinction that is critical for understanding their respective mechanisms of action and potential therapeutic applications.
Core Structural Differences: Dihydropyridine vs. Isoquinoline Alkaloid
The most significant distinction between this compound and berberine lies in their core chemical scaffolds. This compound is a dihydropyridine derivative, whereas berberine is a quaternary isoquinoline alkaloid.
Berberine is a natural product found in a variety of plants, including those of the Berberis genus.[1] Its structure is characterized by a pentacyclic ring system, with a central quaternary nitrogen atom that imparts a permanent positive charge. This planar, rigid structure is key to its biological activity.
This compound , as identified in chemical databases, possesses a 1,4-dihydropyridine core. This is a six-membered heterocyclic ring containing two double bonds and a nitrogen atom. The dihydropyridine ring is substituted with various functional groups that influence its pharmacological properties.
The following table summarizes the key structural and chemical data for both compounds.
| Feature | This compound | Berberine |
| Chemical Class | Dihydropyridine Derivative | Quaternary Isoquinoline Alkaloid |
| Core Structure | 1,4-Dihydropyridine | Isoquinoline |
| Molecular Formula | C₂₁H₂₅N₃O₇S | C₂₀H₁₈NO₄⁺ |
| Molecular Weight | 463.5 g/mol | 336.4 g/mol [2] |
| Origin | Synthetic | Natural (Plant-derived)[1] |
| Key Structural Features | Dihydropyridine ring, nitrophenyl group, thioether linkage, formamide group | Pentacyclic aromatic system, quaternary ammonium cation, methylenedioxy group, methoxy groups |
Berberine: A Detailed Examination
Due to its extensive history in traditional medicine and significant body of scientific research, a detailed exploration of berberine is presented below.
Experimental Protocols
A common method for isolating berberine from its natural sources, such as Berberis species, involves solvent extraction followed by purification.
Materials:
-
Dried and powdered plant material (e.g., roots of Berberis vulgaris)
-
Methanol or Ethanol
-
10% Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH)
-
Chloroform
-
Silica gel for column chromatography
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Extraction: The powdered plant material is subjected to maceration or Soxhlet extraction with methanol or ethanol.[3][4]
-
Acid-Base Treatment: The crude extract is dissolved in dilute HCl (1%) and filtered. The acidic solution is then basified with NH₄OH to a pH of approximately 8.
-
Solvent Partitioning: The basified solution is extracted with chloroform to separate the tertiary alkaloids.
-
Purification: The chloroform extract is concentrated and subjected to column chromatography on silica gel. Elution with a gradient of chloroform and methanol (e.g., 9:1 to 8:2) yields purified berberine.
-
Crystallization: The purified berberine can be crystallized from ethanol to obtain yellow, needle-like crystals.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water, run in an isocratic mode (e.g., 50:50).
-
Flow Rate: A flow rate of 0.8 to 1.0 mL/min is generally used.
-
Detection Wavelength: Berberine is detected at approximately 344-350 nm.
-
Standard Preparation: A stock solution of a berberine standard (e.g., berberine chloride) is prepared in methanol and diluted to create a calibration curve.
-
Sample Preparation: The extracted and purified berberine is dissolved in the mobile phase, filtered, and injected into the HPLC system.
-
Quantification: The concentration of berberine in the sample is determined by comparing its peak area to the calibration curve.
Signaling Pathways Modulated by Berberine
Berberine exerts its diverse pharmacological effects by modulating multiple key signaling pathways. One of the most well-characterized is the AMP-activated protein kinase (AMPK) pathway.
Berberine inhibits complex I of the mitochondrial respiratory chain, leading to a decrease in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio. This change is sensed by AMPK, which is then phosphorylated and activated by upstream kinases such as LKB1. Activated AMPK, in turn, phosphorylates a multitude of downstream targets to restore cellular energy homeostasis. This includes stimulating catabolic processes like glucose uptake and glycolysis, while inhibiting anabolic processes such as lipogenesis.
The table below summarizes quantitative data on the effect of berberine on AMPK activation from in vitro studies.
| Cell Line | Berberine Concentration (µmol/L) | Duration of Treatment (hours) | Fold Increase in AMPK Phosphorylation (Thr172) | Reference |
| HepG2 Hepatocytes | 20 | 24 | ~2.0 | |
| C2C12 Myotubes | 20 | 24 | ~2.4 | |
| HCT116 Colon Cancer Cells | 15-60 | 24 | Dose-dependent increase | |
| SW480 Colon Cancer Cells | 15-60 | 24 and 48 | Dose-dependent increase |
This compound and the Dihydropyridine Class
General Characteristics of Dihydropyridines
Dihydropyridines are a well-established class of drugs that primarily act as L-type calcium channel blockers. They are widely used in the treatment of hypertension and angina. By blocking the influx of calcium into vascular smooth muscle cells, they induce vasodilation, leading to a reduction in blood pressure.
Conclusion: Two Distinct Molecules with Different Therapeutic Potentials
References
- 1. benchchem.com [benchchem.com]
- 2. Berberine isolation from Coscinium fenestratum : optical, electrochemical, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01769A [pubs.rsc.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. florajournal.com [florajournal.com]
An In-depth Technical Guide to In Silico Modeling of Berberine (BBR) Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of Berberine (BBR) interactions, a natural isoquinoline alkaloid with significant therapeutic potential. This document outlines the key signaling pathways modulated by BBR, presents quantitative data on its interactions, details relevant experimental protocols, and provides visualizations of these complex biological processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of BBR as a therapeutic agent.
Introduction to Berberine (BBR) and its Therapeutic Potential
Berberine is a bioactive compound extracted from various plants, including those of the Berberis genus. It has a long history of use in traditional medicine and has been investigated for its anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2][3] BBR exerts its pleiotropic effects by interacting with a multitude of molecular targets, thereby modulating several key signaling pathways. Understanding these interactions at a molecular level is crucial for the rational design of BBR-based therapies. In silico modeling, in conjunction with experimental validation, provides a powerful approach to elucidate the mechanisms of BBR action and to predict its efficacy and potential off-target effects.
Key Signaling Pathways Modulated by Berberine
Berberine's therapeutic effects are attributed to its ability to influence multiple intracellular signaling cascades. The primary pathways affected include the PI3K/Akt, MAPK/JNK, and AMPK signaling pathways.
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival, proliferation, and metabolism. BBR has been shown to inhibit the PI3K/Akt pathway in various cancer cells, leading to apoptosis and cell cycle arrest.[1][4]
-
MAPK/JNK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) cascade, are involved in cellular responses to stress, inflammation, and apoptosis. BBR can modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells and the suppression of inflammatory responses.
-
AMPK Signaling Pathway: AMP-activated protein kinase (AMPK) is a key energy sensor that regulates cellular metabolism. BBR is a well-known activator of AMPK, which contributes to its beneficial effects on metabolic disorders such as type 2 diabetes.
The following diagram illustrates the major signaling pathways modulated by Berberine.
Caption: Major signaling pathways modulated by Berberine.
Quantitative Data on Berberine Interactions
The efficacy of BBR is underpinned by its direct or indirect interactions with various protein targets. The following tables summarize key quantitative data from in silico docking studies and in vitro cell-based assays.
Table 1: In Silico Binding Energies of Berberine with Protein Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Associated Disease/Function |
| Phosphoinositide 3-Kinase (PI3K) | Not Specified | -10.60 | Cancer |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARG) | 1I7I | -8.4 | Diabetes, Metabolic Syndrome |
| HIV-CD4 Receptor | Not Specified | -7.6 | HIV/AIDS |
| AdeB Efflux Pump Protein | Not Specified | -7.42 | Bacterial Resistance |
Data sourced from in silico docking studies. A more negative binding energy indicates a stronger predicted interaction.
Table 2: IC50 Values of Berberine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCC70 | Triple Negative Breast Cancer | 0.19 |
| BT-20 | Triple Negative Breast Cancer | 0.23 |
| MDA-MB-468 | Triple Negative Breast Cancer | 0.48 |
| SW480 | Colon Cancer | 3.436 |
| MDA-MB-231 | Triple Negative Breast Cancer | 16.7 |
| T47D | Breast Cancer | 25 |
| MCF-7 | Breast Cancer | 25 |
IC50 values represent the concentration of Berberine required to inhibit the growth of 50% of the cells.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of BBR interactions.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Protocol:
-
Ligand and Protein Preparation:
-
Obtain the 3D structure of Berberine from a chemical database like PubChem.
-
Optimize the ligand structure to its lowest energy conformation using computational chemistry software.
-
Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, existing ligands, and adding hydrogen atoms. Assign charges and atom types.
-
-
Grid Box Definition:
-
Define a grid box around the active site of the target protein to specify the search space for ligand binding.
-
-
Docking Simulation:
-
Perform the docking analysis using software such as AutoDock. The Lamarckian Genetic Algorithm is commonly used.
-
Set parameters such as population size (e.g., 100 individuals) and the number of generations.
-
-
Analysis of Results:
-
Analyze the docking results to identify the most stable binding poses based on the calculated binding energies.
-
Visualize the interactions to identify key amino acid residues involved in the binding.
-
The following diagram illustrates a typical workflow for a molecular docking study.
Caption: A generalized workflow for in silico molecular docking analysis.
Western blotting is used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AMPKα, total AMPKα) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Quantify band intensities using densitometry software.
-
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of Berberine for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for a period that allows for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
The following diagram outlines the experimental workflow for assessing Berberine's effect on a specific signaling pathway.
Caption: A typical experimental workflow for investigating Berberine's effect on a signaling pathway.
Conclusion
This technical guide has provided a detailed overview of the in silico modeling of Berberine interactions, supported by quantitative data and experimental protocols. The multifaceted nature of BBR's interactions with various signaling pathways underscores its therapeutic potential. The integration of computational and experimental approaches is paramount for a comprehensive understanding of its mechanism of action and for the advancement of its clinical applications. The information and protocols provided herein are intended to facilitate further research and development in this promising area of pharmacology.
References
- 1. Based on network pharmacology and experimental validation, berberine can inhibit the progression of gastric cancer by modulating oxidative stress - Han - Translational Cancer Research [tcr.amegroups.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
BBR3464: A Technical Guide to a Paradigm-Shifting Polynuclear Platinum Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides an in-depth technical overview of BBR3464, a trinuclear platinum(II) complex that emerged as a significant departure from traditional mononuclear platinum-based anticancer drugs like cisplatin. BBR3464 demonstrated remarkable potency, a distinct mechanism of action, and the ability to overcome cisplatin resistance, marking it as a lead compound in the development of next-generation platinum therapeutics. This guide details its discovery, synthesis, mechanism of action, and key preclinical and clinical findings, presenting quantitative data in structured tables and illustrating critical pathways and workflows through diagrams as requested.
Discovery and Rationale
The development of the trinuclear platinum(II) complex BBR3464 in the late 1990s was a deliberate effort to overcome the limitations of existing platinum-based chemotherapies, namely acquired resistance and dose-limiting side effects.[1] The core concept was to create a structurally novel platinum compound that would interact with DNA differently from cisplatin, thereby evading established resistance mechanisms.[2][3] BBR3464, also known as triplatin, is a cationic complex featuring two monofunctional trans-[PtCl(NH₃)₂]⁺ units linked by a central, non-covalent [Pt(NH₃)₂(NH₂(CH₂)₆NH₂)₂]²⁺ moiety.[2][4] This unique structure, with its high positive charge and flexible linker, was designed to form long-range and structurally distinct DNA adducts compared to the intrastrand crosslinks characteristic of cisplatin.
Synthesis of BBR3464
The synthesis of trinuclear platinum complexes like BBR3464 involves a multi-step process. While specific, proprietary details of the original synthesis by Boehringer Mannheim Italia (later Novuspharma S.p.A.) are not fully public, the general principles can be outlined based on published literature on similar compounds. The synthesis generally involves the reaction of precursor platinum compounds with diamine linkers.
Representative Synthetic Protocol:
A generalized approach to synthesizing trinuclear platinum complexes with cis-geometry on the terminal platinum centers has been described and can be adapted to understand the synthesis of BBR3464. The synthesis involves the preparation of the linking ligand followed by its reaction with a platinum precursor.
Step 1: Synthesis of the Ligand The diaminoalkane linker is reacted with a suitable protecting group if necessary.
Step 2: Formation of the Central Platinum Unit The central platinum tetra-amine unit, [trans-Pt(NH₃)₂(NH₂(CH₂)₆NH₂)₂]²⁺, is synthesized by reacting a platinum(II) salt with an excess of the diamine linker and ammonia.
Step 3: Addition of Terminal Platinum Units The terminal monofunctional platinum units, trans-[PtCl(NH₃)₂]⁺, are then coordinated to the central unit. This is typically achieved by reacting the pre-formed central complex with a suitable trans-platinum precursor.
Step 4: Purification and Characterization The final product, BBR3464, is purified using techniques such as recrystallization and characterized by methods including elemental analysis, NMR spectroscopy, and mass spectrometry to confirm its structure and purity.
Mechanism of Action
BBR3464's unique structure dictates a mechanism of action distinct from cisplatin. Its high cationic charge facilitates rapid cellular uptake and electrostatic interactions with the negatively charged phosphate backbone of DNA.
DNA Binding and Adduct Formation
Unlike cisplatin, which primarily forms 1,2-intrastrand crosslinks, BBR3464 forms a variety of DNA adducts, including:
-
Long-range intrastrand crosslinks: Linking two guanine bases separated by several other bases on the same DNA strand.
-
Interstrand crosslinks: Linking guanine bases on opposite DNA strands.
These flexible, long-range adducts cause a less severe distortion of the DNA helix compared to cisplatin adducts. This difference in DNA conformation is believed to be a key reason why BBR3464 can evade recognition and repair by the mismatch repair (MMR) system, a common mechanism of cisplatin resistance.
Cellular Response and Signaling Pathways
The cellular response to BBR3464-induced DNA damage diverges significantly from that of cisplatin.
-
Cell Cycle Arrest: BBR3464 induces a robust and prolonged G2/M phase cell cycle arrest. This is in contrast to cisplatin, which can also induce apoptosis more directly.
-
p53-Independent Apoptosis: A critical feature of BBR3464 is its ability to induce apoptosis independently of the tumor suppressor protein p53. Cisplatin's efficacy is often compromised in tumors with mutated or non-functional p53. BBR3464's p53-independent mechanism, therefore, offers a significant advantage in treating such resistant tumors. The downstream signaling involves the activation of caspases, though the precise upstream signaling from the DNA adducts is still under investigation. A derivative of BBR3464, TriplatinNC, has been shown to induce both intrinsic and extrinsic apoptotic pathways through the activation of caspase-8 and caspase-9.
The proposed signaling pathway for BBR3464 is illustrated in the diagram below.
Quantitative Data
BBR3464 has demonstrated significantly greater potency than cisplatin in a wide range of preclinical models, particularly in cisplatin-resistant cell lines and tumors.
Table 1: In Vitro Cytotoxicity of BBR3464 vs. Cisplatin
| Cell Line | Tumor Type | Resistance Status | BBR3464 IC₅₀ (µM) | Cisplatin IC₅₀ (µM) | Fold-Potency (vs. Cisplatin) |
| A2780 | Ovarian Carcinoma | Sensitive | ~0.02 | ~1.0 | ~50x |
| A2780/cp70 | Ovarian Carcinoma | Cisplatin-Resistant | ~0.03 | ~10.0 | ~333x |
| L1210 | Murine Leukemia | Sensitive | Not specified | Not specified | 30x more cytotoxic |
| L1210/CDDP | Murine Leukemia | Cisplatin-Resistant | Not specified | Not specified | Overcomes resistance |
| Various Melanoma Lines | Melanoma | Cisplatin-Resistant | Not specified | Not specified | At least 20x lower IC50s |
| Various Ovarian Lines | Ovarian Carcinoma | Cisplatin-Resistant | Not specified | Not specified | At least 20x lower IC50s |
Data compiled from multiple sources. Actual values may vary depending on experimental conditions.
Table 2: In Vivo Antitumor Efficacy of BBR3464
| Xenograft Model | Tumor Type | Cisplatin Response | BBR3464 Tumor Weight Inhibition |
| GFX 214 | Gastric Carcinoma | Refractory | >80% |
| LXFA 526 | Lung Adenocarcinoma | Refractory | >80% |
| LXFS 650 | Lung Sarcoma | Refractory | >80% |
| OVXF 899 | Ovarian Carcinoma | Refractory | >80% |
| POVD/DX | Ovarian Carcinoma | Not specified | >80% |
| Three other models | Various | Not specified | >80% in two models |
Data from a study on eight human tumor xenografts.
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds like BBR3464.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of BBR3464 and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of BBR3464 on cell cycle distribution.
Protocol:
-
Cell Treatment: Culture cells and treat with BBR3464 at various concentrations for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the amount of DNA in each cell.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Human Tumor Xenograft Model
In vivo efficacy of BBR3464 is often evaluated using human tumor xenografts in immunocompromised mice.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer BBR3464 (and a vehicle control) via a clinically relevant route (e.g., intravenous or intraperitoneal injection) according to a specified dosing schedule.
-
Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Also, monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition for the BBR3464-treated group compared to the control group.
Experimental Workflow
The preclinical development and evaluation of a novel compound like BBR3464 follows a structured workflow, from initial design and synthesis to in vivo testing.
Clinical Development and Future Outlook
BBR3464 entered Phase I and subsequently Phase II clinical trials. While it showed promising activity in some tumor types, such as ovarian cancer, its development was ultimately halted. This was due to a combination of factors, including more severe side effects compared to standard platinum drugs and issues with biostability, which limited the deliverable dose.
Despite its discontinuation in clinical trials, the story of BBR3464 is not one of failure but rather a crucial stepping stone. It provided invaluable proof-of-concept that structurally distinct platinum complexes can overcome clinical resistance to cisplatin. The knowledge gained from the BBR3464 program has paved the way for the development of fourth-generation platinum compounds and novel drug delivery strategies aimed at improving the therapeutic index of polynuclear platinum agents. The legacy of BBR3464 continues to influence the design of new metal-based anticancer drugs.
References
- 1. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Differential recognition by the tumor suppressor protein p53 of DNA modified by the novel antitumor trinuclear platinum drug BBR3464 and cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unusual DNA binding modes for metal anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
In Vitro Profile of Bbr 2160 (Berberine): A Technical Overview
Disclaimer: The following technical guide is synthesized from publicly available research on Berberine (BBR) . It is strongly indicated that "Bbr 2160" refers to this well-documented natural alkaloid. This document serves as a comprehensive summary for researchers, scientists, and drug development professionals engaged in preliminary in vitro investigations.
Quantitative Data Summary
The anti-proliferative and cytotoxic effects of Berberine have been evaluated across a range of cancer cell lines. The following tables summarize the key quantitative findings from these in vitro studies.
Table 1: Cytotoxicity of Berberine (BBR) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Exposure Time (h) | IC50 Value (µM) |
| CT26 | Gastrointestinal Cancer | MTT | 48 | 17.2[1] |
| HT29 | Gastrointestinal Cancer | MTT | 48 | 11.9[1] |
| TMK-1 | Gastrointestinal Cancer | MTT | 48 | 9.7[1] |
| HepG2 | Hepatocellular Carcinoma | MTS | 24, 72 | Dose-dependent decrease in viability[2] |
| Hep3B | Hepatocellular Carcinoma | MTS | 24, 72 | Dose-dependent decrease in viability[2] |
| SNU-182 | Hepatocellular Carcinoma | MTS | 24, 72 | Dose-dependent decrease in viability |
| A2780 | Ovarian Cancer | CCK-8 | 24, 48, 72 | Dose- and time-dependent inhibition |
| SKOV3 | Ovarian Cancer | CCK-8 | 24, 48, 72 | Dose- and time-dependent inhibition |
| MCF-7 | Breast Cancer | Trypan Blue | 24, 48 | Dose-dependent decrease in cell number |
| MDA-MB-231 | Breast Cancer | Trypan Blue | 24, 48 | Dose-dependent decrease in cell number |
| L1210 | Murine Leukemia | Not Specified | Not Specified | 30 times more cytotoxic than Cisplatin |
| L1210/CDDP | Cisplatin-Resistant Murine Leukemia | Not Specified | Not Specified | No cross-resistance (Resistance Index = 0.8) |
Table 2: Effects of Berberine (BBR) on Apoptosis and Cell Cycle Progression
| Cell Line | Apoptotic Effects | Cell Cycle Effects |
| MDA-MB-468 | Sensitizes cells to TRAIL-mediated apoptosis; significant activation of caspase-3 and PARP cleavage. | Not specified. |
| U20S | Induces apoptosis in a dose-dependent manner; increases the Bax/Bcl-2 ratio and activates caspase-3 and PARP cleavage. | Not specified. |
| Huh-7 & HepG2 | Induces apoptosis. | Causes cell cycle arrest at the G1 phase. |
| MCF-7 | Not specified. | Induces G1 phase arrest through the downregulation of CDK2, CDK4, CDK6, Cyclin D1, and Cyclin E. |
| MDA-MB-231 | Induces cleavage of PARP. | Cell cycle alterations observed. |
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the in vitro evaluation of Berberine.
Cell Viability and Cytotoxicity Assays (MTT/MTS/CCK-8)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^6 cells per well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Berberine (e.g., 0, 10, 20, 50, 100 µM).
-
Incubation: The plates are incubated for specified time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: After incubation, the respective reagent (MTT, MTS, or CCK-8) is added to each well according to the manufacturer's protocol.
-
Data Acquisition: The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined from the resulting dose-response curve.
Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Cells are treated with varying concentrations of Berberine for a predetermined duration.
-
Cell Harvesting: Post-treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) as per the manufacturer's instructions, typically for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. The percentages of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are quantified.
Cell Cycle Analysis
-
Treatment and Harvesting: Cells are treated with Berberine and harvested as described above.
-
Fixation: The cell pellet is resuspended and fixed in ice-cold 70% ethanol and stored at -20°C overnight to permeabilize the cells.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) to stain the cellular DNA.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The distribution of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Visualizations: Signaling Pathways and Workflows
Caption: A generalized experimental workflow for the in vitro assessment of Berberine's anti-cancer properties.
Caption: A simplified overview of the signaling pathways involved in Berberine-induced apoptosis.
Caption: The logical relationship illustrating how Berberine induces G1 phase cell cycle arrest.
References
BBR 2160: A Review of its Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
BBR 2160 (CAS Number: 118587-22-7) is a calcium entry blocker belonging to the dihydropyridine class of compounds. These agents are known for their utility in the management of cardiovascular conditions, primarily through their action on L-type calcium channels. Early research on this compound indicated its potential as a cardiovascular agent, with studies highlighting its effects on myocardial contractility and action potential duration. Despite this, detailed public documentation regarding its comprehensive safety and toxicity evaluation appears to be limited, suggesting its development may not have progressed to advanced clinical stages.
Pharmacological Profile
Available preclinical data for this compound primarily focuses on its pharmacological activity as a calcium channel blocker.
In Vitro Cardiovascular Effects
Studies on isolated cardiac tissues have provided the main body of evidence for the pharmacological action of this compound.
| Tissue Preparation | Species | Effect | Potency/Concentration |
| Papillary Muscle | Guinea-pig | Decreased contractility, shortening of action potential duration | 10⁻⁷ and 10⁻⁶ M |
| Purkinje Fibers | Sheep | Decreased contractility | 10⁻⁷ and 10⁻⁶ M |
| Aorta (contracted by K⁺) | Rat | Calcium entry blockade | Equiactive with nifedipine, 10 times more potent than amlodipine |
Table 1: Summary of In Vitro Pharmacological Effects of this compound
Safety and Toxicity Profile
A comprehensive safety and toxicity profile for this compound is not publicly available. One study noted that the "acute toxicity in mouse" was investigated for a series of compounds that included this compound; however, specific quantitative data such as LD50 values and detailed methodologies were not provided in the accessible literature. The absence of extensive public data suggests that the compound may have been discontinued in early development.
Experimental Methodologies
Detailed experimental protocols for the safety and toxicity assessment of this compound are not available in the public domain. Below is a generalized workflow for an acute toxicity study, which would be a standard component of preclinical safety assessment for a compound like this compound.
Figure 1: A generalized workflow for conducting an acute toxicity study in rodents.
Signaling Pathways
The primary mechanism of action for dihydropyridine calcium channel blockers, including presumably this compound, is the inhibition of L-type voltage-gated calcium channels.
Methodological & Application
Application Notes and Protocols for Berberine (BBR) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Berberine (BBR) is a natural isoquinoline alkaloid extracted from various plants, including those of the Berberis species.[1] It has a long history of use in traditional medicine and has garnered significant interest in contemporary research for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] In cancer research, berberine has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis, regulating the cell cycle, and promoting autophagy.[3][4] Its mechanism of action is multifaceted, involving the modulation of numerous key signaling pathways such as PI3K/Akt, MAPK/ERK, and AMPK. These application notes provide detailed protocols for studying the effects of berberine in a cell culture setting.
Mechanism of Action
Berberine exerts its anti-cancer effects through several mechanisms:
-
Induction of Apoptosis: Berberine can induce programmed cell death by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. This is often confirmed by observing PARP cleavage and using assays like Annexin V staining.
-
Cell Cycle Arrest: It can cause cell cycle arrest at different phases, thereby inhibiting cell proliferation. This is typically analyzed using flow cytometry.
-
Mitochondrial Dysfunction: Berberine can target mitochondria, leading to increased production of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the release of cytochrome c, all of which contribute to apoptosis.
-
Modulation of Signaling Pathways: Berberine is known to influence multiple signaling cascades that are crucial for cell survival and proliferation. These include the PI3K/Akt pathway, which is vital for cell survival, and the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of berberine on a given cell line.
Materials:
-
Berberine (BBR)
-
Cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Berberine Treatment:
-
Prepare a stock solution of berberine in DMSO.
-
Prepare serial dilutions of berberine in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the berberine-containing medium or control medium (with DMSO vehicle).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by berberine using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cells treated with Berberine as described in the cell viability protocol.
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of berberine for the desired time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
The cell populations can be distinguished as:
-
Viable cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of berberine on cell cycle distribution.
Materials:
-
Cells treated with Berberine.
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with berberine as described previously.
-
Harvest cells by trypsinization, wash with PBS, and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation
Table 1: Cytotoxicity of Berberine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | Effective Concentration (µM) | Effect | Reference |
| MCF7 | Breast Cancer | 48 | >25 | Significant cytotoxic effect | |
| HepG2 | Liver Cancer | 48 | Not specified, but viability suppressed | Suppressed viability | |
| CT26 | Gastrointestinal Cancer | 48 | Not specified, but invasion suppressed by 25% | Decreased invasive ability | |
| HT29 | Gastrointestinal Cancer | 48 | Not specified, but invasion suppressed by 40% | Decreased invasive ability | |
| TMK-1 | Gastrointestinal Cancer | 48 | Not specified, but invasion suppressed by 56% | Decreased invasive ability | |
| MDA-MB-231 | Breast Cancer | 72 | 50 | Increased cleaved PARP |
Table 2: Apoptotic Effects of Berberine
| Cell Line | Cancer Type | Observation | Percentage of Cells | Reference |
| CT26 | Gastrointestinal Cancer | Apoptotic figures | 14% | |
| HT29 | Gastrointestinal Cancer | Apoptotic figures | 17% | |
| TMK1 | Gastrointestinal Cancer | Apoptotic figures | 19% |
Visualizations
Caption: Key signaling pathways modulated by Berberine (BBR).
Caption: Experimental workflow for studying Berberine's effects.
References
Dissolution of BBR 2160 for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BBR 2160, a compound of interest in various therapeutic areas, presents a significant challenge for in vivo studies due to its limited aqueous solubility. Achieving an appropriate formulation is critical for ensuring accurate dosing, maximizing bioavailability, and obtaining reliable and reproducible experimental results. These application notes provide a comprehensive guide to dissolving and formulating this compound for in vivo research, based on established methods for compounds with similar physicochemical properties, such as Berberine (BBR), which is known for its poor solubility.
Berberine, an isoquinoline alkaloid, is sparingly soluble in methanol and only slightly soluble in ethanol and water. Its salt forms, however, tend to exhibit somewhat higher solubility. The low aqueous solubility and dissolution rate of compounds like BBR contribute to poor intestinal absorption and low bioavailability, which has been reported to be below 1% for oral administration of BBR in rats. To overcome these limitations, various formulation strategies have been developed, including the use of co-solvents, surfactants, and nanoparticle-based delivery systems. This document outlines protocols for preparing solutions and suspensions of this compound suitable for in vivo administration.
Data Presentation: Solubility of Related Compounds
The following table summarizes the solubility of Berberine (BBR) in different media, which can serve as a starting point for developing formulations for this compound.
| Solvent/Vehicle | Concentration/pH | Solubility | Reference |
| Water | pH 7.0 | Slightly Soluble | [1] |
| Ethanol | - | Slightly Soluble | [1] |
| Methanol | - | Sparingly Soluble | [1] |
| 0.1 M HCl | pH 1.0 | Lower than in water or PBS | [2] |
| Phosphate Buffer | pH 6.8 | 3.984 ± 0.42 mM | [3] |
| Phosphate Buffer | pH 7.2 | 4.127 ± 0.27 mM |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
This protocol is suitable for administering this compound as a uniform suspension, a common method for water-insoluble compounds in preclinical studies.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in deionized water)
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Spatula
-
Stir plate and magnetic stir bar
-
Volumetric flasks and graduated cylinders
-
Oral gavage needles
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the total volume needed for the study.
-
Weigh the this compound powder accurately using an analytical balance.
-
Triturate the this compound powder in a mortar with a pestle to reduce particle size and improve suspension homogeneity.
-
Prepare the 0.5% CMC vehicle:
-
Heat a portion of the deionized water to approximately 60°C.
-
Slowly add the CMC powder to the heated water while stirring vigorously to prevent clumping.
-
Once the CMC is dispersed, add the remaining volume of room temperature deionized water and continue stirring until a clear solution is formed.
-
Allow the solution to cool to room temperature.
-
-
Formulate the suspension:
-
Gradually add a small amount of the 0.5% CMC vehicle to the triturated this compound powder in the mortar and mix to form a smooth paste.
-
Continue to add the vehicle in small increments, mixing thoroughly after each addition, until the desired final volume is reached.
-
Alternatively, for larger volumes, transfer the initial paste to a beaker containing the rest of the vehicle and stir continuously using a magnetic stir plate for at least 30 minutes.
-
-
Ensure homogeneity: Visually inspect the suspension for any clumps or uneven distribution. If necessary, use a homogenizer to ensure a uniform particle size.
-
Administer immediately after preparation. If storage is necessary, store at 2-8°C and re-suspend thoroughly before each use.
Protocol 2: Solubilization of this compound using a Co-solvent System for Injection
This protocol is intended for preparing a solution of this compound for parenteral administration, where complete dissolution is required. The selection of co-solvents should be guided by tolerability in the chosen animal model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Determine the target concentration of this compound for injection.
-
Weigh the required amount of this compound powder into a sterile vial.
-
Add a minimal amount of DMSO to the vial to dissolve the this compound powder completely. Vortex thoroughly. Note: The final concentration of DMSO should be kept to a minimum, typically below 10% of the total injection volume, to avoid toxicity.
-
Add PEG400 to the DMSO solution and vortex until the solution is clear and homogenous. A common ratio for a co-solvent system is 10% DMSO, 40% PEG400, and 50% saline.
-
Slowly add the saline or PBS to the mixture while vortexing to bring the solution to the final desired volume. Observe for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents).
-
Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Visually inspect the final solution for any particulates before administration.
-
Administer the solution immediately or store under appropriate conditions if stability data is available.
Mandatory Visualizations
References
Application Notes and Protocols for the Quantification of Berberine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berberine is a quaternary ammonium salt from the protoberberine group of isoquinoline alkaloids, predominantly found in the roots, rhizomes, and stem bark of various plants such as Berberis species. It has a long history of use in traditional medicine and is under investigation for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and blood sugar-regulating properties.[1][2] Accurate and sensitive quantification of berberine in biological matrices is essential for pharmacokinetic, toxicokinetic, and clinical studies.
These application notes provide detailed methodologies for the quantification of berberine in biological samples, primarily plasma and serum, using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The choice of analytical method for berberine quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
HPLC-UV: A robust and cost-effective method suitable for the analysis of berberine in samples where concentrations are expected to be in the higher ng/mL to µg/mL range.[3][4]
-
LC-MS/MS: A highly sensitive and selective method ideal for detecting low concentrations of berberine (pg/mL to ng/mL) in complex biological fluids, making it the preferred method for pharmacokinetic studies.[1]
Experimental Protocols
Protocol 1: Quantification of Berberine in Human Plasma by LC-MS/MS
This protocol describes a highly sensitive method for the determination of berberine in human plasma using LC-MS/MS with a low limit of quantification.
1. Materials and Reagents
-
Berberine hydrochloride (Reference Standard)
-
Berberine-d6 (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of berberine and berberine-d6 in methanol.
-
Working Standard Solutions: Serially dilute the berberine stock solution with methanol to prepare working standards at desired concentrations.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards (e.g., 1, 2, 5, 10, 20, 50 pg/mL) and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 300 µL of thawed plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 0.5 ng/mL berberine-d6).
-
Add 600 µL of cold acetonitrile (or methanol) containing the internal standard to precipitate proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40-60°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and centrifuge the reconstituted sample.
-
Inject the supernatant into the LC-MS/MS system.
4. LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1290 Infinity II UHPLC System or equivalent |
| Analytical Column | Kinetex C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase | A: 10 mM ammonium formate/0.1% formic acid in water, B: Acetonitrile (50:50, v/v) |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Mass Spectrometer | AB SCIEX TRIPLE QUAD™ 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Berberine: m/z 336.1 → 320.0, Berberine-d6 (IS): m/z 342.2 → 294.3 |
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of berberine to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of berberine in the QC and unknown samples from the calibration curve using a weighted (1/x²) linear regression.
Protocol 2: Quantification of Berberine in Herbal Extracts by HPLC-UV
This protocol is suitable for the quantification of berberine in raw plant materials and extracts.
1. Materials and Reagents
-
Berberine hydrochloride (Reference Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Ultrapure water
2. Standard Solution Preparation
-
Standard Stock Solution (0.5 mg/mL): Accurately weigh and dissolve berberine in methanol.
-
Working Standard Solutions: Further dilute the stock solution with the mobile phase to prepare a series of concentrations for the calibration curve (e.g., 0.2 - 150 µg/mL).
3. Sample Preparation (Herbal Extract)
-
Accurately weigh the powdered plant material.
-
Perform extraction with a suitable solvent (e.g., methanol) using techniques like sonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
-
Inject the diluted sample into the HPLC system.
4. HPLC-UV Conditions
| Parameter | Recommended Conditions |
| HPLC System | Standard HPLC system with a UV-Vis or PDA detector |
| Analytical Column | C18 column (e.g., 250 x 4.6mm, 5µm) |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 346 nm or 350 nm |
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of berberine against the concentration of the standard solutions.
-
Calculate the concentration of berberine in the samples based on the standard curve.
Quantitative Data Summary
The following tables summarize the validation parameters for the analytical methods described.
Table 1: LC-MS/MS Method Validation Data
| Parameter | Result | Reference |
| Linearity Range | 1 - 50 pg/mL | |
| 0.020 - 3.0 ng/mL | ||
| 0.5 - 100 ng/mL | ||
| 0.1 - 40 ng/mL | ||
| Lower Limit of Quantification (LLOQ) | 1 pg/mL | |
| 0.020 ng/mL | ||
| 0.5 ng/mL | ||
| Intra-day Precision (%RSD) | < 6.7% | |
| < 12.33% | ||
| Inter-day Precision (%RSD) | < 7.7% | |
| < 12.33% | ||
| Accuracy (Relative Error) | Within ±15% | General FDA guidance |
| Recovery | 78.3% (Plasma) |
Table 2: HPLC-UV Method Validation Data
| Parameter | Result | Reference |
| Linearity Range | 16.38 - 30.42 µg/mL | |
| 0.2 - 150 µg/mL | ||
| Correlation Coefficient (r²) | 0.9942 | |
| >0.999 | ||
| Limit of Detection (LOD) | 1 ng on column | |
| Limit of Quantification (LOQ) | 2 ng on column | |
| Precision (%RSD) | < 2% | General ICH guidance |
| Accuracy (% Recovery) | 98 - 102% | General ICH guidance |
Visualizations
Signaling Pathways of Berberine
Berberine exerts its pharmacological effects by modulating various signaling pathways.
Caption: Key signaling pathways modulated by Berberine.
Experimental Workflows
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: Protein Precipitation Workflow for Plasma Samples.
Caption: Sample Preparation Workflow for Herbal Extracts.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Method for Analysis of Berberine on Primesep B Column | SIELC Technologies [sielc.com]
- 3. Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of Berberine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berberine is a naturally occurring isoquinoline alkaloid found in a variety of plants, including those of the Berberis species. It has a long history of use in traditional medicine and is the subject of extensive research for its diverse pharmacological activities. These activities include potential therapeutic applications in metabolic diseases, cancer, and neurological disorders. Accurate and precise quantification of berberine in various matrices such as raw plant materials, extracts, and pharmaceutical formulations is essential for quality control, standardization, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted analytical technique for this purpose. This application note provides a detailed protocol for the quantitative analysis of berberine using a validated Reverse-Phase HPLC (RP-HPLC) method.
Data Presentation
The following table summarizes typical quantitative data and validation parameters for the HPLC analysis of berberine, compiled from various validated methods.
| Parameter | Recommended Conditions / Typical Results |
| Chromatographic Conditions | |
| HPLC System | Standard HPLC with UV-Vis or PDA detector |
| Column | C18 column (e.g., 250 x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic acid in Water (40:60 v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30°C |
| Detection Wavelength | 350 nm |
| Run Time | Approximately 10 minutes |
| Validation Parameters | |
| Linearity Range | 0.2 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 ng on column |
| Limit of Quantification (LOQ) | 2 ng on column |
| Accuracy (% Recovery) | 95.98% - 98.02% |
| Precision (%RSD) | < 2.0% |
| Retention Time | Approximately 5-10 minutes, depending on the specific method |
Experimental Protocols
This section details the methodologies for the quantitative analysis of berberine by HPLC.
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a gradient pump, an autosampler, and a column oven.
-
Chemicals and Reagents:
-
Berberine reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Glassware and Consumables:
-
Volumetric flasks
-
Pipettes
-
Syringes
-
0.45 µm syringe filters
-
HPLC vials
-
Preparation of Solutions
-
Mobile Phase Preparation (Acetonitrile : 0.1% TFA in Water, 40:60 v/v):
-
Prepare the 0.1% TFA in water by adding 1 mL of TFA to 1 L of deionized water.
-
Mix 400 mL of acetonitrile with 600 mL of 0.1% TFA in water.
-
Degas the mobile phase using a vacuum filtration system or by sonication before use.
-
-
Standard Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh 25 mg of the berberine reference standard.
-
Transfer it to a 50 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark. This will be your stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.2, 1, 5, 10, 50, 100, and 150 µg/mL). These solutions will be used to construct the calibration curve.
-
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
A. Raw Plant Material (e.g., Root Powder):
-
Accurately weigh about 100 mg of the finely powdered plant material into a 10 mL volumetric flask.
-
Add 5 mL of methanol and sonicate for 30 minutes to extract the berberine.
-
Allow the solution to cool to room temperature and then make up the volume to 10 mL with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
-
B. Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder at least 10 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol) and sonicate to dissolve the berberine.
-
Make up the volume with the solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution and the prepared sample solutions.
-
Record the chromatograms and the peak areas for berberine.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the berberine standard against its concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of berberine in the sample solutions by interpolating their peak areas on the calibration curve.
-
Calculate the final concentration of berberine in the original sample, taking into account the initial sample weight and dilution factors.
Visualizations
Signaling Pathways of Berberine
Berberine exerts its biological effects by modulating multiple intracellular signaling pathways. A key mechanism is its ability to activate AMP-activated protein kinase (AMPK) and inhibit the PI3K/Akt/mTOR pathway.
Caption: Berberine's dual action on AMPK activation and PI3K/Akt/mTOR inhibition.
Experimental Workflow for HPLC Analysis
The following diagram outlines the general workflow for the quantitative analysis of berberine using HPLC.
Caption: General workflow for the quantitative analysis of berberine by HPLC.
References
Application Notes and Protocols: Berberine (BBR) in Cancer Research
Introduction
Berberine (BBR), a natural isoquinoline alkaloid, has demonstrated significant anti-tumor properties across a variety of cancer types.[1][2][3] Its therapeutic potential stems from its ability to modulate multiple cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[4][5] These application notes provide an overview of the anti-cancer effects of Berberine, summarize its efficacy in various cancer cell lines, and offer detailed protocols for key in vitro and in vivo experimental studies.
Mechanism of Action
Berberine exerts its anti-cancer effects through a multi-targeted approach, influencing several key signaling pathways crucial for tumor growth and survival. Notably, Berberine has been shown to:
-
Inhibit the PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell growth and survival. Berberine treatment can suppress this pathway, leading to reduced proliferation and increased apoptosis.
-
Modulate the MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Berberine can inhibit this pathway, contributing to its anti-proliferative effects.
-
Suppress the Wnt/β-catenin Signaling Pathway: Aberrant Wnt/β-catenin signaling is implicated in the development and progression of several cancers. Berberine can downregulate this pathway, inhibiting cancer cell growth.
-
Induce Apoptosis: Berberine promotes programmed cell death by modulating the expression of apoptosis-related proteins. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2. This process is often mediated through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.
-
Cause Cell Cycle Arrest: Berberine can halt the progression of the cell cycle, primarily at the G1 or G2/M phases, depending on the cancer cell type. This is achieved by altering the expression of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).
Quantitative Data
In Vitro Efficacy of Berberine: IC50 Values
The half-maximal inhibitory concentration (IC50) of Berberine has been determined in a wide range of cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cancer Type | Cell Line | IC50 (µM) | Assay | Reference |
| Breast Cancer | MCF-7 | 25 | MTT | |
| T47D | 25 | MTT | ||
| MDA-MB-231 | 16.7 | MTT | ||
| HCC70 | 0.19 | MTT | ||
| BT-20 | 0.23 | MTT | ||
| Colon Cancer | HT29 | 52.37 | MTT | |
| Oral Squamous Cell Carcinoma | Tca8113 | 218.52 | MTT | |
| Nasopharyngeal Carcinoma | CNE2 | 249.18 | MTT | |
| Cervical Carcinoma | Hela | 245.18 | MTT | |
| Gastric Carcinoma | SNU-5 | 48 | Not Specified | |
| Hepatocellular Carcinoma | H22 | 18.3 (Bulk Ber) | MTT | |
| H22 | 11.6 (Ber-SLN) | MTT |
Signaling Pathway Diagrams
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Berberine on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Berberine chloride
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Berberine Preparation: Prepare a stock solution of Berberine in DMSO (e.g., 50 mM). Dilute the stock solution with culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of Berberine to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Berberine concentration). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis
This protocol is for detecting changes in protein expression in cancer cells following Berberine treatment.
Materials:
-
Berberine-treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with Berberine for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix the cell lysate with SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-50 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of Berberine on cell cycle distribution.
Materials:
-
Berberine-treated and control cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Treat cells with Berberine for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying Berberine-induced apoptosis.
Materials:
-
Berberine-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with Berberine for the desired duration. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. The analysis will distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Berberine in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for implantation
-
Berberine for administration
-
Vehicle control (e.g., saline or corn oil)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Berberine (e.g., by oral gavage or intraperitoneal injection) to the treatment group and the vehicle to the control group daily or on a specified schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of Berberine.
Berberine is a promising natural compound with potent anti-cancer activity demonstrated in a multitude of preclinical studies. Its ability to target multiple oncogenic signaling pathways makes it an attractive candidate for further investigation and development as a cancer therapeutic. The protocols provided here offer a framework for researchers to explore the anti-cancer effects of Berberine in their specific cancer models.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review [frontiersin.org]
- 3. dovepress.com [dovepress.com]
- 4. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Berberine (BBR) as a Fluorescent Probe
Topic: Using Berberine (BBR) as a Fluorescent Probe
Audience: Researchers, scientists, and drug development professionals.
Note on "Bbr 2160": Initial research indicates that "this compound" is likely a combination of two separate products: Berberine (BBR) , a natural compound with fluorescent properties, and Autofluorescence Eliminator Reagent (Catalog Number: 2160) .[1][2][3] This document will focus on the application of Berberine (BBR) as a fluorescent probe. A brief description of the Autofluorescence Eliminator Reagent is provided at the end for clarity.
Introduction to Berberine as a Fluorescent Probe
Berberine is a natural isoquinoline alkaloid found in various plants. It exhibits intrinsic fluorescence that is significantly enhanced upon binding to biological macromolecules, making it a valuable tool for cellular imaging. While its native fluorescence in aqueous solutions is low, its quantum yield increases substantially when it intercalates with DNA and RNA or accumulates in specific cellular compartments like mitochondria. This property allows it to be used as a "light-up" probe to visualize cellular structures and monitor biological processes.
Quantitative Data: Fluorescent Properties of Berberine
The fluorescent properties of Berberine can vary depending on its environment and binding state. The following table summarizes key quantitative data for Berberine as a fluorescent probe.
| Property | Value | Conditions / Notes |
| Excitation Maxima (λex) | ~345-356 nm, ~416-435 nm, ~488 nm | Multiple excitation peaks exist. The peak at ~345 nm is commonly used. Can be excited by a 488 nm laser. |
| Emission Maximum (λem) | ~530-556 nm | Emission shifts and intensity change upon binding to targets like DNA or when in different solvents. |
| Quantum Yield | Very low in aqueous solution | Significantly increases upon binding to DNA (up to 200-fold) or encapsulation in cucurbituril (up to 500-fold). |
| Binding Targets | DNA, RNA, Mitochondria | Intercalates into DNA and RNA, and accumulates in mitochondria, driven by membrane potential. |
| Cellular Uptake | Time and concentration-dependent | Can be visualized within cells after incubation. |
Mechanism of Action and Cellular Localization
Berberine's utility as a fluorescent probe stems from its interaction with cellular components. As a cationic molecule, it is readily taken up by cells and accumulates in compartments with negative membrane potential, most notably the mitochondria. Its fluorescence is significantly enhanced upon binding to DNA and RNA, likely due to restricted intramolecular rotation. This allows for the visualization of the nucleus and mitochondria.
Berberine has also been shown to affect mitochondrial function, including the mitochondrial membrane potential and the electron transport chain. These effects can be studied using Berberine's intrinsic fluorescence or in conjunction with other fluorescent probes.
References
Application Notes and Protocols: Berberine as a Tool for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berberine (BBR), an isoquinoline alkaloid extracted from plants of the Berberis species, has a long history in traditional medicine.[1] Modern scientific investigation has revealed its potential as a modulator of various enzymatic pathways, making it a valuable tool for research in metabolic diseases, oncology, and neurodegenerative disorders.[2][3][4] This document provides detailed application notes and protocols for utilizing berberine in enzyme inhibition studies, with a focus on its effects on key signaling pathways. While the initial query referenced "Bbr 2160," the available scientific literature strongly indicates this was a typographical error for Berberine (BBR), which will be the focus of this document.
Data Presentation: Quantitative Inhibition Data for Berberine
The inhibitory activity of berberine against various enzymes and cell lines has been quantified in numerous studies. The following tables summarize key inhibition constants (IC50, Ki) to facilitate experimental design.
Table 1: Berberine Inhibition of Cytochrome P450 (CYP) Enzymes
| Enzyme | Inhibition Parameter | Value (µM) | Comments | Reference |
| CYP2D6 | IC50 | 11.9 | Direct inhibition.[5] | |
| CYP2D6 | IC50 | ~7.9 µg/mL | In Human Liver Microsomes (HLM). | |
| CYP2D6 | Kᵢ | 4.29 | Quasi-irreversible inhibition. | |
| CYP2D6 | kᵢₙₐ꜀ₜ | 0.025 min⁻¹ | Quasi-irreversible inhibition. | |
| CYP2C9 | - | - | Repeated administration of berberine decreased CYP2C9 activity in humans. | |
| CYP3A4 | - | - | Repeated administration of berberine decreased CYP3A4 activity in humans. | |
| Pan-CYP | IC50 | 17 - 96 | Berberine exhibited pan-CYP inhibitory activities against a panel of CYP isozymes. |
Table 2: Anticancer Activity of Berberine (IC50 Values)
| Cancer Cell Line | IC50 (µM) | Assay Type | Reference |
| Triple Negative Breast Cancer (TNBC) - MDA-MB-231 | 14.39 ± 4.54 | MTT Assay | |
| Triple Negative Breast Cancer (TNBC) - MDA-MB-468 | 18.87 ± 2.58 | MTT Assay | |
| Triple Negative Breast Cancer (TNBC) - BT-549 | 19.81 ± 8.56 | MTT Assay | |
| Various TNBC cell lines | 0.19 - 16.7 | MTT Assay | |
| Colon Cancer (HCT116) | 100 | Apoptosis Induction |
Table 3: Inhibition of Other Enzymes by Berberine
| Enzyme | IC50 | Substrate/Method | Reference |
| Pancreatic Lipase | 106 µg/mL | In vitro enzymatic inhibition assay | |
| Acetylcholinesterase (AChE) | - | Ellman's Method (protocol provided) | |
| Butyrylcholinesterase (BChE) | - | - | |
| Monoamine Oxidase A (MAO-A) | - | - | |
| Monoamine Oxidase B (MAO-B) | - | - | |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 156.9 nM (IC50), 91.3 nM (Ki) | - |
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method for measuring AChE activity and its inhibition.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Berberine
-
96-well microplate
-
Spectrophotometric microplate reader
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, add phosphate buffer, the berberine solution at various concentrations, and the AChE enzyme solution.
-
Include a control well containing the buffer and enzyme but no inhibitor.
-
Include a blank well containing the buffer and substrate but no enzyme.
-
-
Assay Reaction:
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate (ATCI) to all wells.
-
-
Detection and Analysis:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to read the absorbance at regular intervals to monitor the reaction progress.
-
Calculate the percentage of inhibition for each concentration of berberine relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: CYP2D6 Inhibition Assay (Fluorometric)
This protocol is a fluorometric assay for screening CYP2D6 inhibitors.
Materials:
-
Human Liver Microsomes (HLM) or recombinant human CYP2D6
-
CYP2D6 Substrate (fluorogenic probe)
-
NADPH-generating system (or β-NADP+)
-
CYP2D6 Assay Buffer
-
Berberine
-
Opaque 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Preparation:
-
Prepare a working solution of berberine at various concentrations in CYP2D6 Assay Buffer.
-
Prepare a CYP2D6 Substrate/NADP+ mixture in CYP2D6 Assay Buffer.
-
-
Assay Reaction:
-
To each well of an opaque 96-well plate, add the berberine solution.
-
Add the reconstituted CYP2D6 enzyme preparation to each well.
-
Incubate the plate for 10-15 minutes at 37°C to allow berberine to interact with the enzyme.
-
Initiate the reaction by adding the CYP2D6 Substrate/NADP+ mixture to each well.
-
-
Detection and Analysis:
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths for the product.
-
Monitor the reaction kinetics by taking readings at regular intervals or take a final endpoint reading after a specified incubation time.
-
Calculate the percentage of inhibition for each concentration of berberine relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Berberine exerts its effects by modulating multiple signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for studying enzyme inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Berberine, a Herbal Metabolite in the Metabolic Syndrome: The Risk Factors, Course, and Consequences of the Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quasi-Irreversible Inhibition of CYP2D6 by Berberine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cellular Activity of Berberine (BBR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berberine (BBR) is a natural isoquinoline alkaloid with a wide range of documented pharmacological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[1] Its therapeutic potential stems from its ability to modulate multiple cellular signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation, and regulation of metabolism.[2][3][4] These application notes provide detailed protocols for cell-based assays to investigate the biological activity of BBR and compounds with similar mechanisms of action. The described methods are essential for researchers in drug discovery and development to characterize the efficacy and mechanism of action of such molecules.
Key Cellular Activities of Berberine (BBR)
BBR has been shown to exert its effects through several key mechanisms:
-
Induction of Apoptosis: BBR can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of caspases and modulation of Bcl-2 family proteins.
-
Cell Cycle Arrest: BBR can halt the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells.
-
Inhibition of Topoisomerase II: Like some chemotherapeutic agents, BBR has been suggested to act as a topoisomerase II inhibitor, interfering with DNA replication and leading to cell death.
-
Modulation of Signaling Pathways: BBR influences a variety of signaling cascades critical for cell survival and proliferation, including the PI3K/Akt, MAPK/JNK, and AMPK pathways.
Data Summary: Quantitative Analysis of BBR Activity
The following table summarizes representative quantitative data on the cellular effects of Berberine.
| Cell Line | Assay Type | Endpoint | Value | Reference |
| MDA-MB-231 (Breast Cancer) | MTT Assay | IC50 | ~50 µM (72h) | |
| U20S (Osteosarcoma) | Apoptosis Assay (Flow Cytometry) | % Apoptotic Cells | Dose-dependent increase | |
| A549 (Lung Cancer) | Western Blot | Protein Expression | Increased cleaved caspases 3 & 9 | |
| LX-2 (Hepatic Stellate Cells) | Cell Viability Assay | IC50 | 18 µg/mL |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of BBR on cell viability by measuring the metabolic activity of living cells.
Workflow:
Caption: Workflow for the MTT-based cell viability assay.
Materials:
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
Berberine (BBR) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of BBR in complete medium. Remove the old medium from the cells and add 100 µL of the BBR dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve BBR, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of BBR that inhibits cell viability by 50%).
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with BBR.
Workflow:
Caption: Experimental workflow for apoptosis detection by flow cytometry.
Materials:
-
6-well cell culture plates
-
Appropriate cell line and complete culture medium
-
Berberine (BBR) stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of BBR for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Topoisomerase II Activity Assay (kDNA Decatenation)
This in vitro assay determines if BBR inhibits the catalytic activity of topoisomerase II.
Workflow:
Caption: Workflow for the in vitro Topoisomerase II decatenation assay.
Materials:
-
Purified human topoisomerase II alpha
-
Kinetoplast DNA (kDNA)
-
Assay buffer (containing ATP)
-
Berberine (BBR) stock solution
-
Stop solution (e.g., containing SDS and proteinase K)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, kDNA, and ATP.
-
Inhibitor Addition: Add different concentrations of BBR to the reaction tubes. Include a positive control (with enzyme, no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add purified topoisomerase II to start the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution and incubating further as required to digest the enzyme.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated (substrate) and decatenated (product) DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated DNA compared to the positive control.
Signaling Pathway Analysis
PI3K/Akt/mTOR Signaling Pathway
BBR has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Caption: BBR-mediated inhibition of the PI3K/Akt/mTOR signaling pathway.
MAPK/JNK Signaling Pathway and Apoptosis Induction
BBR can activate the MAPK/JNK pathway, which is involved in stress responses and can lead to apoptosis.
Caption: BBR-induced apoptosis via the MAPK/JNK signaling pathway.
These protocols and pathway diagrams provide a foundational framework for investigating the cellular and molecular mechanisms of Berberine. Researchers can adapt these methods to their specific cell models and experimental questions to further elucidate the therapeutic potential of this and other related compounds.
References
Application Notes and Protocols: BBR (Berberine) in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berberine (BBR), an isoquinoline alkaloid extracted from various plants, has a long history of use in traditional medicine. In modern drug discovery, BBR has emerged as a promising lead compound due to its diverse pharmacological activities. These application notes provide an overview of BBR's therapeutic potential, focusing on its anticancer and neuroprotective effects. Detailed protocols for key in vitro assays are provided to facilitate further research and development.
Mechanism of Action & Signaling Pathways
Berberine exerts its biological effects by modulating multiple signaling pathways. A key pathway implicated in its anticancer and neuroprotective activities is the PI3K/Akt/mTOR pathway.
PI3K/Akt/mTOR Signaling Pathway in Cancer
In many cancers, the PI3K/Akt/mTOR pathway is constitutively active, promoting cell proliferation, survival, and resistance to apoptosis. Berberine has been shown to inhibit this pathway at several key nodes.
Caption: BBR's inhibition of the PI3K/Akt/mTOR pathway in cancer.
Neuroprotective Signaling Pathways
Berberine's neuroprotective effects are attributed to its ability to modulate pathways involved in oxidative stress, inflammation, and apoptosis. It has been shown to activate pro-survival pathways like PI3K/Akt while inhibiting stress-activated pathways.
Caption: Neuroprotective mechanisms of Berberine.
Quantitative Data
In Vitro Anticancer Activity of Berberine (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of berberine in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [1] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [1] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [1] |
| T47D | Breast Cancer | 25 | [2] |
| HeLa | Cervical Carcinoma | 245.18 ± 17.33 | [1] |
| HT29 | Colon Cancer | 52.37 ± 3.45 | |
| A549 | Non-small cell lung cancer | 139.4 | |
| HepG2 | Liver Cancer | 3,587.9 | |
| HCC70 | Triple Negative Breast Cancer | 0.19 | |
| BT-20 | Triple Negative Breast Cancer | 0.23 | |
| MDA-MB-468 | Triple Negative Breast Cancer | 0.48 | |
| MDA-MB-231 | Triple Negative Breast Cancer | 16.7 |
Preclinical Neuroprotective Effects of Berberine
Studies in animal models of neurological disorders have demonstrated the neuroprotective effects of berberine at various doses.
| Animal Model | Neurological Condition | Effective Dose Range (mg/kg) | Observed Effects | Citation |
| Rat | Cerebral Ischemia | 10 - 300 | Significant reduction in infarct volume and improvement in neurological function. | |
| Mouse | Alzheimer's Disease | 5 - 260 | Improved cognitive function and reduced Aβ plaque deposition. |
Clinical Data on Metabolic Effects of Berberine
Clinical trials have investigated the effects of berberine on metabolic parameters in humans.
| Condition | Dosage | Duration | Key Findings | Citation |
| Metabolic Syndrome | 1.0 - 1.5 g/day | 12 - 20 weeks | Significant reductions in BMI, waist circumference, fasting blood glucose, triglycerides, total cholesterol, and LDL-C. | |
| Type 2 Diabetes | Not specified | Not specified | Significant reductions in HbA1c, fasting plasma glucose, and 2-hour postprandial glucose. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of berberine on cancer cells.
Caption: Workflow for MTT cell viability assay.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Berberine (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of berberine in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the berberine dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Western Blot Analysis of PI3K/Akt Pathway
This protocol describes the detection of key proteins in the PI3K/Akt pathway following berberine treatment.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Berberine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of berberine for the specified time.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Apoptosis Detection by Annexin V/PI Staining
This protocol is for quantifying apoptosis in berberine-treated cells using flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Berberine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with berberine for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
References
Troubleshooting & Optimization
Bbr 2160 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with BBR 2160 and similar dihydropyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a dihydropyridine derivative, a class of compounds known for its calcium-antagonistic properties in cardiac tissue. Like many dihydropyridine derivatives, this compound is predicted to have a lipophilic structure, which often leads to poor solubility in aqueous solutions. This low solubility can be a significant hurdle in experimental assays and can negatively impact bioavailability in preclinical studies.
Q2: I'm seeing precipitation when I add my this compound stock solution to my aqueous buffer or cell culture media. What is happening?
This phenomenon, often called "crashing out," is common for poorly soluble compounds. It occurs when the compound, initially dissolved in a high-concentration organic solvent stock, is introduced into an aqueous environment where its solubility is much lower. The organic solvent disperses, leaving the compound to precipitate out of the solution.
Q3: What are the initial steps I should take to try and dissolve this compound for my in vitro experiment?
The recommended starting point is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for many nonpolar compounds. When diluting the stock into your aqueous medium, it is crucial to do so with vigorous mixing to minimize localized high concentrations that promote precipitation.
Troubleshooting Guide
Issue 1: this compound powder does not dissolve in my chosen organic solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent power | Try a different water-miscible organic solvent. See Table 1 for a list of common solvents to test. |
| Compound degradation | Ensure the compound has been stored correctly and is not degraded. |
| Low temperature | Gentle warming (e.g., to 37°C) and vortexing can aid dissolution. |
Issue 2: this compound precipitates out of solution after dilution into aqueous media.
| Possible Cause | Suggested Solution |
| High final concentration of this compound | The concentration of this compound in the final aqueous solution may be above its solubility limit. Try lowering the final concentration. |
| High final concentration of organic solvent | High concentrations of some organic solvents can be toxic to cells. Aim for a final DMSO concentration well below 1%.[1] |
| "Crashing out" due to rapid solvent change | Pre-warm the aqueous medium to 37°C and add the stock solution dropwise while vortexing to facilitate mixing and prevent precipitation.[1] |
| Unfavorable pH | If this compound has ionizable groups, its solubility may be pH-dependent. Test the solubility in buffers with different pH values. |
Advanced Solutions for Persistent Solubility Issues
For challenging cases, several formulation strategies can be employed to improve the solubility and stability of this compound in aqueous solutions.
Table 1: Common Organic Solvents for Initial Solubility Testing
| Solvent | Properties |
| Dimethyl Sulfoxide (DMSO) | High solubilizing capacity for nonpolar compounds.[1] |
| Ethanol | A common, less toxic alternative to DMSO.[1] |
| Methanol | Similar to ethanol, but can be more toxic.[1] |
| Dimethylformamide (DMF) | Another strong solvent, but with higher toxicity. |
| Dimethylacetamide (DMA) | Similar properties to DMF. |
Table 2: Solubility Enhancement Strategies
| Strategy | Description |
| Co-solvents | Using a mixture of solvents can sometimes maintain solubility better than a single solvent. |
| pH Modification | For compounds with ionizable groups, adjusting the pH of the solution can significantly increase solubility. |
| Use of Excipients | Surfactants (e.g., Tween®, Triton™) can form micelles to encapsulate the compound, while cyclodextrins can form inclusion complexes to increase solubility. |
| Particle Size Reduction | Decreasing the particle size increases the surface area, which can enhance the dissolution rate. This is more relevant for solid oral dosage forms but the principle applies to dissolution in general. |
| Solid Dispersions | Dispersing the drug in a hydrophilic polymer matrix can improve wettability and inhibit crystallization. |
Experimental Protocols & Workflows
Protocol 1: Basic Solubilization for In Vitro Assays
A general workflow for attempting to solubilize a poorly soluble compound like this compound for initial experiments.
Protocol 2: Screening for a Suitable Co-solvent System
This workflow outlines a systematic approach to finding an effective co-solvent system.
Signaling Pathways
As this compound is a dihydropyridine derivative, its primary mechanism of action is expected to be the blockade of L-type calcium channels. This action has downstream effects on various signaling pathways.
References
Technical Support Center: Berberine (BBR) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of Berberine (BBR) and its derivatives. Given that "Bbr 2160" is likely an internal designation for Berberine, this guide focuses on the synthesis of this well-documented isoquinoline alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for Berberine synthesis?
A1: Berberine is often synthesized from commercially available Berberine chloride, which can be modified, for instance, by demethylation to produce key intermediates like berberrubine.[1][2] For total synthesis, precursors such as 2,3-dihydroxybenzaldehyde have been used to construct the isoquinoline core through multi-step processes.[1]
Q2: My overall yield is consistently low (<20%). What are the likely causes and how can I improve it?
A2: Low overall yields in multi-step syntheses are a common issue. Key contributing factors can include inefficient bond-forming reactions (like cyclization), product loss during workup and purification, and degradation of sensitive intermediates.[3] To improve the yield, consider re-evaluating the catalyst and solvent system for critical steps and optimizing purification methods.[3] Modern synthetic strategies have reported yields of up to 50% over a 5-step procedure.
Q3: I am observing significant side product formation. How can I increase the selectivity of my reactions?
A3: The formation of side products often stems from a lack of regioselectivity in aromatic substitution steps or from over-oxidation/undesired reductions. To mitigate this, you can employ directing groups on the aromatic rings or switch to a more regioselective synthetic strategy. Using milder or more selective oxidizing/reducing agents and carefully controlling the stoichiometry and rate of reagent addition can also improve the outcome.
Q4: What are the main challenges in the purification of the final Berberine product?
A4: Purification of Berberine can be challenging due to the presence of structurally similar impurities, residual solvents, or reagents. The final product may also exhibit poor crystallization. Effective purification can often be achieved through column chromatography with a carefully selected solvent system. In some cases, converting the product to a salt, such as the iodide salt, can facilitate purification.
Q5: Are there any stability concerns with Berberine and its intermediates?
A5: Yes, Berberine is known to be sensitive to light and heat, which can cause degradation. This is particularly critical during extraction from natural sources but also relevant for synthetic intermediates. Ensuring an inert atmosphere (N₂ or Ar) can be crucial if intermediates are sensitive to air or moisture.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Berberine and its derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low Overall Yield (<20%) | 1. Inefficient key bond-forming step (e.g., cyclization).2. Product loss during workup or purification.3. Degradation of intermediates or final product. | 1. Re-evaluate the catalyst and solvent system for the critical step. Consider modern methods like palladium-catalyzed enolate arylation.2. Optimize purification; for example, using specialized filtration and drying equipment can minimize transfers and product loss.3. Ensure an inert atmosphere (N₂ or Ar) if intermediates are air-sensitive. Check pH and temperature stability. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Deactivated catalyst or impure reagents.3. Poor solubility of a key reactant. | 1. Monitor reaction progress using TLC or LC-MS. Incrementally increase reaction time or temperature.2. Use freshly purified reagents and high-purity solvents. Ensure the catalyst is handled under appropriate conditions.3. Screen alternative solvents or solvent mixtures to improve solubility. |
| Significant Side Product Formation | 1. Lack of regioselectivity in aromatic substitution steps.2. Over-oxidation or undesired reductions.3. Competing reaction pathways due to incorrect temperature or stoichiometry. | 1. Employ directing groups on the aromatic rings or switch to a more regioselective synthetic strategy.2. Use milder or more selective oxidizing/reducing agents. For the final oxidation step, iodine has been used effectively.3. Carefully control stoichiometry and the rate of reagent addition. Optimize reaction temperature. |
| Difficulty in Final Purification | 1. Structurally similar impurities.2. Residual solvents or reagents.3. Poor crystallization of the final product. | 1. Employ column chromatography with a carefully selected solvent system. Converting the product to a salt (e.g., iodide) can aid in purification.2. Ensure adequate drying under vacuum.3. Screen various solvent/anti-solvent systems to find optimal crystallization conditions. |
| Product Degradation | 1. Sensitivity to light and heat.2. Instability under certain pH conditions. | 1. Protect reaction mixtures and isolated products from light. Use controlled temperatures for reactions and storage.2. Carefully control the pH during aqueous workups and extractions. |
Experimental Protocols
Protocol 1: Synthesis of Berberrubine (Intermediate)
This protocol describes the demethylation of Berberine chloride to form berberrubine, a key intermediate for synthesizing various 9-O-substituted Berberine derivatives.
-
Reaction: Demethylation of Berberine chloride.
-
Procedure:
-
Heat Berberine chloride (e.g., 10 mmol) to 190-210 °C under vacuum (30-40 mmHg) for 10-15 minutes.
-
The reaction will yield a dark red or black oily solid.
-
Acidify the crude product with an ethanol/concentrated HCl (95:5) mixture.
-
Remove the solvent by evaporation.
-
Purify the residue by flash chromatography over silica gel using a CH₂Cl₂/CH₃OH gradient eluent or by recrystallization from methanol to obtain berberrubine.
-
Protocol 2: Synthesis of 9-O-Substituted Berberine Derivatives
This protocol outlines the general procedure for the esterification of berberrubine.
-
Reaction: Esterification of berberrubine with an acyl chloride.
-
Procedure:
-
To a stirred solution of berberrubine (e.g., 0.28 mmol) in anhydrous acetonitrile, add triethylamine (e.g., 1.26 mmol).
-
Heat the mixture to 70 °C.
-
Add the desired acyl chloride (e.g., 0.31 mmol) to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the crude product can be purified by recrystallization from methanol.
-
Signaling Pathways and Experimental Workflows
Berberine exerts its pharmacological effects by modulating multiple key cellular signaling pathways.
Caption: Key signaling pathways modulated by Berberine.
This diagram illustrates that Berberine activates the AMPK pathway while inhibiting the PI3K/Akt/mTOR, NF-κB, MAPK, and Wnt/β-catenin signaling pathways. These interactions lead to various cellular effects, including the induction of apoptosis and cell cycle arrest, and the inhibition of inflammation, angiogenesis, and gluconeogenesis.
Caption: Workflow for the synthesis of 9-O-substituted Berberine derivatives.
This workflow outlines the key stages in the synthesis of 9-O-substituted Berberine derivatives, starting from Berberine chloride. The process involves demethylation to form the berberrubine intermediate, followed by esterification and final purification.
References
- 1. Synthesis and Identification of Novel Berberine Derivatives as Potent Inhibitors against TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel carbohydrate modified berberine derivatives: synthesis and in vitro anti-diabetic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors
Disclaimer: Initial searches for "Bbr 2160" did not yield any publicly available information. Therefore, this technical support guide uses Dasatinib , a well-characterized second-generation tyrosine kinase inhibitor, as an illustrative example to address common questions and challenges related to off-target effects in experimental settings. The principles and methodologies described here are broadly applicable to the study of other kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line experiments with Dasatinib at concentrations close to its reported IC50 for the primary target, BCR-ABL. Could this be due to off-target effects?
A1: Yes, it is highly plausible that the observed cytotoxicity is a result of off-target activities. Dasatinib is a multi-targeted kinase inhibitor.[1] While it potently inhibits the BCR-ABL fusion protein, it also strongly inhibits other kinases at similar nanomolar concentrations, including members of the SRC family (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[2][3] Inhibition of these off-target kinases can lead to various cellular effects, including apoptosis and cell cycle arrest, which contribute to the overall cytotoxic phenotype.[4] It is crucial to consider the collective impact of inhibiting multiple signaling pathways.
Q2: Our in vivo studies with Dasatinib are showing unexpected toxicities, such as fluid retention and cardiovascular issues, which were not predicted by our in vitro assays. Why is this occurring?
A2: This is a common challenge in drug development, and with Dasatinib, these toxicities are well-documented off-target effects.[5] Fluid retention, pleural effusion, and pulmonary arterial hypertension are known adverse events associated with Dasatinib treatment. These effects are often attributed to the inhibition of off-target kinases like SRC family kinases, which play roles in vascular permeability. In vivo systems involve complex interactions between different cell types and organ systems that cannot be fully replicated in vitro. Therefore, off-target effects that are benign in a cell culture dish can manifest as significant toxicities in a whole organism.
Q3: How can we experimentally distinguish between on-target and off-target effects of Dasatinib in our cancer cell lines?
A3: A robust method to differentiate on-target from off-target effects is to use a combination of genetic and biochemical approaches. One powerful technique is to perform your experiments in a cell line where the primary target, BCR-ABL, has been knocked out or mutated to be resistant to Dasatinib. If the compound still elicits a similar cytotoxic or phenotypic effect in these modified cells, it strongly suggests that the effect is mediated by one or more off-target kinases. Comparing the phosphoproteomic profiles of cells treated with Dasatinib versus a more selective BCR-ABL inhibitor like Imatinib can also reveal which signaling pathways are uniquely affected by Dasatinib's off-target activities.
Q4: We are planning to screen for off-target effects of a novel kinase inhibitor. What are the standard experimental approaches?
A4: A tiered approach is generally recommended. Start with in vitro kinase profiling against a large panel of recombinant kinases. This will provide a broad overview of the inhibitor's selectivity profile and identify potential off-target kinases. This can be followed by cell-based assays using cell lines that are known to be dependent on the identified off-target kinases. For a more unbiased and global view, chemical proteomics approaches can be employed to pull down the binding partners of your compound from cell lysates, which can identify both kinase and non-kinase off-targets.
Troubleshooting Guides
Issue 1: Inconsistent results with Dasatinib across different cell lines.
-
Potential Cause: The expression levels of on- and off-target kinases can vary significantly between different cell lines. A cell line that highly expresses an off-target kinase sensitive to Dasatinib may show a more pronounced phenotypic response.
-
Troubleshooting Steps:
-
Perform baseline protein expression analysis (e.g., Western blotting or proteomics) to quantify the levels of Dasatinib's known major targets (BCR-ABL, SRC, c-KIT, PDGFRβ, etc.) in your panel of cell lines.
-
Correlate the expression levels of these kinases with the observed cellular response to Dasatinib treatment.
-
Consider using cell lines with engineered expression (overexpression or knockout) of specific off-target kinases to validate their contribution to the observed phenotype.
-
Issue 2: Difficulty in interpreting phosphoproteomics data after Dasatinib treatment.
-
Potential Cause: Dasatinib's inhibition of multiple kinases can lead to complex and widespread changes in cellular phosphorylation, making it challenging to pinpoint the key pathways responsible for a specific phenotype.
-
Troubleshooting Steps:
-
Use a systems biology approach to map the observed phosphoproteomic changes onto known signaling pathways.
-
Compare your results with publicly available phosphoproteomics datasets from studies using more selective inhibitors to subtract the effects of the primary target.
-
Integrate your phosphoproteomics data with other omics data, such as transcriptomics or proteomics, to build a more comprehensive model of the drug's mechanism of action.
-
Data Presentation
Table 1: Comparative Kinase Inhibition Profile of Dasatinib
This table summarizes the inhibitory potency of Dasatinib against its primary target and a selection of key off-target kinases. Lower IC50 or Kd values indicate higher potency.
| Kinase Target | IC50 (nM) | Kd (nM) | Primary Role in Cancer |
| BCR-ABL | <1 - 9 | <0.5 | On-Target; CML Driver |
| c-SRC | 0.5 - 16 | 0.8 | Off-Target; Cell Growth, Invasion |
| LYN | 1 | 1.1 | Off-Target; B-cell Signaling |
| FYN | 1 | 1.2 | Off-Target; T-cell Signaling |
| c-KIT | - | 4.2 | Off-Target; Growth Factor Receptor |
| PDGFRβ | - | 1.1 | Off-Target; Angiogenesis, Cell Growth |
| EPHA2 | - | 1.6 | Off-Target; Cell Migration, Adhesion |
Note: IC50 and Kd values are compiled from multiple sources and can vary based on the specific assay conditions.
Table 2: Common Adverse Events Associated with Dasatinib and Potential Off-Target Mediators
| Adverse Event | Frequency | Potential Off-Target Kinase(s) |
| Myelosuppression | Common | c-KIT, SRC Family |
| Fluid Retention / Pleural Effusion | Common | PDGFRβ, SRC Family |
| Diarrhea | Common | Not fully elucidated |
| Pulmonary Arterial Hypertension | Rare but Serious | PDGFRβ, SRC Family |
| Cardiovascular Events | Less Common | Not fully elucidated |
Experimental Protocols
Protocol: In Vitro Kinase Profiling Assay
This protocol provides a general framework for assessing the selectivity of a kinase inhibitor against a panel of purified kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor (e.g., Dasatinib) in 100% DMSO. Perform serial dilutions to generate a range of concentrations for IC50 determination.
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP at a concentration near the Km for each respective kinase.
-
Compound Incubation: Add the test inhibitor at various concentrations to the kinase reaction mixtures. Include a "no inhibitor" (DMSO only) control and a positive control with a known inhibitor for each kinase.
-
Kinase Reaction and Detection: Incubate the plates at 30°C for a specified time (e.g., 60 minutes). Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Mandatory Visualizations
Caption: A generalized workflow for the identification and validation of kinase inhibitor off-target effects.
Caption: Simplified signaling pathways inhibited by Dasatinib, illustrating both on-target and off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the side effects of Dasatinib? [synapse.patsnap.com]
Optimizing Bbr 2160 concentration for assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using Bbr 2160 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
For initial experiments, a common starting point is to perform a broad-range dose-response curve. We recommend a serial dilution series starting from 100 µM down to 1 nM. This wide range will help in determining the potency of this compound in your specific cell line and assay.
Q2: How should I dissolve and store this compound?
This compound is soluble in DMSO. For a stock solution, we recommend dissolving this compound in 100% DMSO to a concentration of 10 mM. This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q3: I am not observing a dose-dependent effect on cell viability. What could be the reason?
Several factors could contribute to a lack of a dose-dependent response:
-
Concentration Range: The effective concentration range might be outside of what you have tested. Try extending the concentration range in both directions.
-
Cell Line Sensitivity: The cell line you are using may not be sensitive to this compound. This could be due to low expression of the target or the presence of resistance mechanisms.
-
Assay Incubation Time: The incubation time might be too short for this compound to exert its effect. Consider extending the incubation period (e.g., from 24 hours to 48 or 72 hours).
-
Compound Stability: Ensure that your this compound stock solution is not degraded. Use a fresh aliquot for your experiments.
Q4: At what concentration does this compound become cytotoxic?
Cytotoxicity can be cell-line dependent. It is crucial to determine the cytotoxic concentration in your specific experimental setup. A standard approach is to perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of this compound concentrations. The concentration at which you observe a significant decrease in cell viability, not attributable to the intended pharmacological effect, should be considered the cytotoxic concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Dose-Response Curve | The concentration range is not optimal. | Test a broader range of concentrations, including lower and higher doses. |
| The incubation time is too short or too long. | Optimize the incubation time for your specific assay and cell line. | |
| The compound has low solubility in the final assay medium. | Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding. |
| Pipetting errors during compound dilution. | Prepare a serial dilution plate and then transfer the compound to the cell plate. | |
| Unexpected Results | The cell line is not sensitive to this compound. | Verify the expression of the target in your cell line. Consider using a positive control cell line. |
| The compound has degraded. | Use a fresh aliquot of this compound and verify its integrity if possible. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Target Engagement
-
Cell Treatment: Treat cells with different concentrations of this compound for the desired time.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the phosphorylated and total target protein. Follow this with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for a poor dose-response curve.
Technical Support Center: Troubleshooting Fluorescence Quenching in the Presence of Bbr 2160
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering issues with fluorescence quenching in their experiments, particularly when the compound Bbr 2160 is a component of the assay. The guides and FAQs below are presented in a question-and-answer format to directly address specific problems.
A Note on this compound: The compound identified as this compound (CAS 118587-22-7) is a dihydropyridine derivative. While some dihydropyridines are known to be fluorescent, the chemical structure of this compound includes a nitrophenyl group, which is often associated with fluorescence quenching. It is possible that this compound is not the intended fluorophore in your experiment but may be acting as a quencher of another fluorescent molecule. This guide will help you troubleshoot general fluorescence quenching and determine if this compound is the source of the issue.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My fluorescence signal is significantly lower than expected or has completely disappeared. What are the common causes?
A weak or absent fluorescence signal can be attributed to a variety of factors, ranging from incorrect experimental setup to the chemical interactions of the molecules in your sample. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Steps for Weak or No Fluorescence Signal:
| Potential Cause | How to Troubleshoot | Expected Outcome if Resolved |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on your fluorometer or plate reader are set correctly for your fluorophore. | A significant increase in fluorescence intensity to expected levels. |
| Fluorophore Degradation | Prepare a fresh stock solution of your fluorophore. Protect fluorescent reagents from light and repeated freeze-thaw cycles. | The new preparation should yield a robust fluorescent signal. |
| High Concentration (Self-Quenching) | Prepare a dilution series of your sample. High concentrations of a fluorophore can lead to quenching. | Fluorescence intensity should increase with dilution up to an optimal concentration. |
| Presence of a Quencher | A component in your sample, including this compound, may be quenching the fluorescence. See Q3 for how to test for quenching. | Identifying and removing the quencher will restore the fluorescence. |
| Suboptimal pH or Buffer Conditions | The fluorescence of many dyes is pH-dependent. Measure the pH of your final sample solution and adjust if necessary. Ensure your buffer components are not known quenchers (e.g., high concentrations of halide ions). | The fluorescence signal should be restored or enhanced at the optimal pH. |
| Photobleaching | Reduce the intensity and duration of light exposure. Use fresh sample for each measurement if possible. Consider using an anti-fade reagent if applicable. | The fluorescence signal will be more stable over time during measurement. |
Q2: How can I determine if this compound is quenching my fluorophore?
If you suspect this compound is the cause of fluorescence loss, you can perform a quenching titration experiment. This involves measuring the fluorescence of a known fluorophore in the presence of increasing concentrations of this compound.
Experimental Protocols
Protocol 1: Quenching Titration Experiment (Stern-Volmer Analysis)
This protocol will help you determine if this compound is acting as a quencher for your fluorophore.
Materials:
-
Your fluorophore of interest (at a constant concentration)
-
A stock solution of this compound
-
The buffer used in your experiment
-
A fluorometer or fluorescence plate reader
Methodology:
-
Prepare a series of solutions: In a set of microcentrifuge tubes or wells of a microplate, add a fixed concentration of your fluorophore.
-
Create a concentration gradient of the potential quencher: Add increasing concentrations of this compound to each tube/well. Include a control sample with no this compound.
-
Equilibrate: Gently mix and allow the solutions to equilibrate for a set period at a constant temperature.
-
Measure Fluorescence: Measure the fluorescence intensity of each sample, using the excitation and emission wavelengths appropriate for your fluorophore.
-
Data Analysis:
-
Let F₀ be the fluorescence intensity of the fluorophore in the absence of this compound.
-
Let F be the fluorescence intensity at each concentration of this compound.
-
Plot F₀/F versus the concentration of this compound.
-
-
Interpretation: A linear relationship in the Stern-Volmer plot suggests that this compound is quenching the fluorescence of your dye.
Q3: My background fluorescence is very high. What can I do to reduce it?
High background can mask the true signal from your fluorophore. Here are some common causes and solutions:
| Potential Cause | How to Troubleshoot | Expected Outcome if Resolved |
| Autofluorescent Sample Components | Run a blank sample containing all components except your fluorophore to measure the background fluorescence. | You can subtract the background from your experimental measurements. |
| Contaminated Reagents | Use high-purity solvents and reagents. Prepare fresh buffers. | A noticeable decrease in the fluorescence of your blank samples. |
| Well-to-Well Contamination | Be meticulous with your pipetting to avoid cross-contamination, especially from wells with high fluorophore concentrations. | Improved reproducibility and lower background in control wells. |
Quantitative Data Summary
Since the specific fluorescence properties of this compound are not well-documented, the following table provides the spectral properties of common fluorophores that may be used in your experiments.
Table 1: Spectroscopic Properties of Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Quenchers |
| Fluorescein (FITC) | 494 | 520 | Iodide, Oxygen, Nitromethane |
| Rhodamine B | 555 | 580 | Aniline, Phenol |
| Cyanine3 (Cy3) | 550 | 570 | Tryptophan, Iodide |
| Cyanine5 (Cy5) | 649 | 670 | Tryptophan, DPX |
| DAPI | 358 | 461 | Bromide, Iodide |
| Green Fluorescent Protein (GFP) | 488 | 509 | Halide ions, Copper ions |
Visualizations
Caption: Major mechanisms leading to fluorescence quenching.
Caption: A logical workflow for troubleshooting weak or absent fluorescence signals.
Caption: Experimental workflow for a quenching titration assay.
Technical Support Center: Bbr 2160 (Berberine) - Experimental Variability and Controls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Bbr 2160, widely known in scientific literature as Berberine (BBR).
Frequently Asked Questions (FAQs)
Q1: What is this compound (Berberine) and what are its primary mechanisms of action?
A1: this compound, or Berberine, is a natural isoquinoline alkaloid with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[1] Its mechanisms of action are multi-faceted and involve the modulation of several key signaling pathways. A central mechanism is the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy metabolism.[2][3] By activating AMPK, Berberine can stimulate glycolysis, enhance insulin sensitivity, and inhibit hepatic gluconeogenesis.[2][4] It also influences other critical pathways such as the PI3K/Akt/mTOR, MAPK/ERK, and WNT/β-catenin pathways to regulate cell proliferation, apoptosis, and inflammation.
Q2: What are the common causes of experimental variability when working with Berberine?
A2: Experimental variability with Berberine can arise from several factors:
-
Purity and Potency of Commercial Preparations: Studies have shown significant variability in the berberine content among commercially available supplements, with some products containing less than 40% of the labeled potency. It is crucial to use a high-purity, well-characterized source of Berberine for research.
-
Low Bioavailability: Berberine has poor oral absorption and low bioavailability, which can lead to inconsistent results in in vivo studies. Its low water solubility can also be a challenge in in vitro experiments.
-
Cell Line Specificity: The effective concentration and cytotoxic effects of Berberine are highly dependent on the cell line being used.
-
Experimental Conditions: Factors such as passage number of cells, confluency at the time of treatment, and minor variations in protocol execution can contribute to variability.
Q3: What are the known off-target effects of Berberine?
A3: While Berberine has multiple therapeutic targets, some effects can be considered "off-target" depending on the experimental context. For instance, its antimicrobial properties can alter the gut microbiota, which may be an intended effect in some studies but a confounding variable in others. Some research has investigated potential off-target effects on cardiac and skeletal muscles, noting that Berberine can inhibit myofibril assembly in embryonic skeletal muscle cells in culture.
Q4: What are the recommended storage and stability guidelines for Berberine solutions?
A4: Berberine stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and are generally considered stable for up to a month. Working solutions diluted in cell culture medium should be prepared fresh for each experiment.
Troubleshooting Guides
Issue 1: Berberine Precipitates in Cell Culture Medium
-
Symptom: A yellow precipitate is observed in the culture wells after adding the Berberine working solution.
-
Potential Cause: Berberine has low aqueous solubility. The final concentration of DMSO may be too low to maintain its solubility, or the Berberine concentration in the medium is too high.
-
Troubleshooting Steps:
-
Optimize Stock Solution Preparation: Ensure Berberine is fully dissolved in 100% sterile DMSO before further dilution.
-
Modify Dilution Technique: When preparing the working solution, add the DMSO stock dropwise to the pre-warmed cell culture medium while gently vortexing or swirling. This promotes rapid and even dispersion.
-
Check Final DMSO Concentration: The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cellular toxicity, but a slightly higher concentration (if tolerated by the specific cell line) may be necessary to maintain Berberine solubility. Always include a vehicle control with the same final DMSO concentration.
-
Prepare Fresh Working Solutions: Do not store diluted Berberine solutions in culture medium for extended periods. Prepare them immediately before use.
-
Issue 2: Inconsistent or Non-Reproducible Results in Cell-Based Assays
-
Symptom: High variability in cell viability, apoptosis, or other readouts between replicate experiments.
-
Potential Cause: In addition to the inherent variability of Berberine (see FAQ A2), inconsistent cell culture practices can be a major contributor.
-
Troubleshooting Steps:
-
Standardize Cell Seeding and Treatment: Ensure cells are seeded at a consistent density and are in the exponential growth phase at the time of treatment. Treat all plates at a similar confluency.
-
Use a Vehicle Control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the Berberine. This accounts for any effects of the solvent itself.
-
Perform Dose-Response Curves: For each new cell line, perform a dose-response experiment to determine the optimal concentration range (e.g., IC50) for your specific experimental conditions.
-
Verify Berberine Source: If variability persists, consider obtaining a new batch of high-purity Berberine from a reputable supplier and verifying its concentration and purity.
-
Issue 3: Unexpected Animal Mortality or Distress in In Vivo Studies
-
Symptom: Animals exhibit signs of distress (e.g., weight loss, lethargy) or unexpected mortality at doses reported in the literature.
-
Potential Cause: Gastrointestinal distress is a known side effect of Berberine. The formulation, route of administration, and animal strain can all influence tolerance.
-
Troubleshooting Steps:
-
Dose Escalation Study: Begin with a lower dose and gradually escalate to the target dose, monitoring the animals closely for any adverse effects.
-
Refine Formulation and Administration: Consider different vehicle solutions or administration routes (e.g., gavage vs. intraperitoneal injection) as reported in various studies. Administering Berberine with food may mitigate gastrointestinal side effects.
-
Monitor Body Weight and Food/Water Intake: These are sensitive indicators of animal health and should be monitored daily, especially at the beginning of a study.
-
Include Appropriate Control Groups: A vehicle control group is essential to distinguish treatment-related effects from other experimental stressors.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of Berberine (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| HT29 | Colon Cancer | 48 h | 52.37 ± 3.45 | |
| Tca8113 | Oral Squamous Cell Carcinoma | 48 h | 218.52 ± 18.71 | |
| CNE2 | Nasopharyngeal Carcinoma | 48 h | 249.18 ± 18.14 | |
| HeLa | Cervical Carcinoma | 48 h | 245.18 ± 17.33 | |
| MCF-7 | Breast Cancer | 48 h | 272.15 ± 11.06 | |
| A549 | Lung Cancer | 24 h | 139.4 | |
| HepG2 | Liver Cancer | 24 h | 3,587.9 | |
| MG-63 | Osteosarcoma | 24 h | 77.08 | |
| MG-63 | Osteosarcoma | 48 h | 12.42 |
Table 2: In Vivo Experimental Dosing of Berberine in Animal Models
| Animal Model | Disease Model | Dose Range | Administration Route | Reference |
| Rats | Myocardial Infarction/Reperfusion | 10 mg/kg/day | Gavage | |
| Mice | Insulin Resistance (High-Fat Diet) | 6.25 - 50 mg/kg/day | Oral Gavage | |
| Mice, Rats, Hamsters | Various Cancers | 2.5 - 200 mg/kg | Intraperitoneal injection or Gavage |
Experimental Protocols
Protocol 1: Preparation of Berberine Stock and Working Solutions for Cell Culture
-
Objective: To prepare sterile Berberine solutions for treating cells in culture.
-
Materials:
-
Berberine chloride powder (high purity)
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed complete cell culture medium
-
-
Procedure:
-
Stock Solution Preparation (e.g., 50 mM in DMSO): a. In a sterile environment (e.g., laminar flow hood), weigh the required amount of Berberine chloride powder. For a 1 mL stock solution of 50 mM, weigh 18.59 mg (Molecular Weight: 371.8 g/mol ). b. Transfer the powder to a sterile microcentrifuge tube. c. Add the appropriate volume of sterile DMSO (e.g., 1 mL for 18.59 mg) to achieve the desired concentration. d. Vortex thoroughly until the Berberine is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. e. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C for up to one month.
-
Working Solution Preparation: a. Thaw an aliquot of the Berberine stock solution at room temperature. b. Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the final desired concentrations. For example, to prepare a 100 µM working solution from a 50 mM stock, perform a 1:500 dilution (e.g., 2 µL of stock solution into 998 µL of medium). c. Prepare working solutions fresh immediately before adding them to the cell cultures.
-
-
Experimental Controls:
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the highest concentration of Berberine used.
-
Untreated Control: Cells treated with culture medium only.
-
Protocol 2: MTT Cell Viability Assay
-
Objective: To determine the effect of Berberine on the viability of cancer cells.
-
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of Berberine (e.g., from 47 µM to 12000 µM) and a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
Add 50 µL of MTT solution (2 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the optical density at a wavelength of 600 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. A Mechanistic Review on How Berberine Use Combats Diabetes and Related Complications: Molecular, Cellular, and Metabolic Effects [mdpi.com]
- 4. Efficacy and Safety of Berberine Alone for Several Metabolic Disorders: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Compound Precipitation in Media
Disclaimer: Information regarding the specific compound "Bbr 2160" is not publicly available. The following guide provides general principles and troubleshooting strategies for preventing the precipitation of research compounds in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating in the cell culture medium?
Precipitation of a compound in cell culture medium can be attributed to several factors:
-
Poor Solubility: The compound may have low intrinsic solubility in aqueous solutions like cell culture media.
-
High Concentration: The final concentration of the compound in the medium may exceed its solubility limit.
-
Solvent Shock: The compound may be dissolved in a water-miscible organic solvent (like DMSO) for a stock solution. When this stock is added to the aqueous medium, the rapid change in solvent polarity can cause the compound to precipitate out of the solution. This is a common phenomenon when the organic solvent concentration is high.
-
pH and Salt Concentration: The pH and salt concentration of the cell culture medium can affect the solubility of certain compounds.
-
Temperature: Temperature fluctuations can influence the solubility of some compounds.[1] Incubating the medium at 37°C can sometimes lead to the precipitation of components that were soluble at lower temperatures.[2]
-
Interaction with Media Components: The compound may interact with proteins, salts, or other components in the medium, leading to the formation of insoluble complexes.[1][3]
Q2: What are the consequences of compound precipitation in my experiment?
Compound precipitation can have significant negative impacts on your experiments:
-
Inaccurate Dosing: The actual concentration of the dissolved compound will be lower than intended, leading to inaccurate dose-response curves and unreliable data.
-
Cell Toxicity: Precipitates can be directly toxic to cells or cause physical stress.
-
Experimental Artifacts: Precipitates can interfere with assays, particularly those involving imaging or absorbance/fluorescence readings.[1]
Q3: What is a good starting solvent for my compound?
For most cell culture applications, Dimethyl Sulfoxide (DMSO) is a common starting solvent due to its ability to dissolve a wide range of hydrophobic compounds and its miscibility with water. However, it's crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity. If your compound is not soluble in DMSO, other organic solvents or formulation strategies may be necessary.
Troubleshooting Guide
Issue: My compound precipitated immediately after adding the stock solution to the medium.
| Possible Cause | Troubleshooting Step |
| High Stock Solution Concentration | Prepare a less concentrated stock solution. This will require adding a larger volume to the medium, so ensure the final solvent concentration remains non-toxic to your cells. |
| "Solvent Shock" | Add the stock solution to the medium drop-wise while vortexing or swirling the medium to ensure rapid mixing and prevent localized high concentrations of the compound and solvent. |
| Final Concentration Exceeds Solubility | Perform a solubility test. Prepare serial dilutions of your compound in the cell culture medium and observe the concentration at which precipitation occurs. This will determine the maximum workable concentration. |
| Temperature of the Medium | Try adding the compound to the medium at room temperature before warming it to 37°C. Some compounds are more soluble at lower temperatures. |
Issue: My compound precipitates over time in the incubator.
| Possible Cause | Troubleshooting Step |
| Compound Instability | The compound may be degrading or metabolizing into a less soluble form. Assess the stability of your compound under culture conditions (37°C, 5% CO2). |
| Interaction with Serum Proteins | If using a serum-containing medium, the compound may be binding to proteins and precipitating. Try reducing the serum concentration or using a serum-free medium if your cells can tolerate it. The addition of bovine serum albumin (BSA) can sometimes improve the solubility of certain compounds. |
| pH Shift in Medium | The pH of the medium can change over time due to cell metabolism. Ensure your medium is adequately buffered (e.g., with HEPES) if you suspect pH-dependent solubility issues. |
Quantitative Data Summary
The final concentration of the organic solvent used to dissolve your compound should be carefully controlled to avoid cellular toxicity. The table below provides a general guideline for the maximum recommended final concentration of DMSO in cell culture.
| Solvent | Maximum Recommended Final Concentration | Notes |
| DMSO | ≤ 0.5% (v/v) | Some cell lines may be more sensitive. It is recommended to run a solvent toxicity control. |
Experimental Protocols
Protocol: Preparing a Stock Solution and Dosing Cells
This protocol provides a general method for preparing a stock solution of a poorly soluble compound in DMSO and adding it to cell culture medium.
Materials:
-
Compound of interest
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out a precise amount of your compound in a sterile microcentrifuge tube.
-
Add a calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the tube until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To avoid adding a very small volume of the high-concentration stock directly to your final culture volume, prepare an intermediate dilution in DMSO or sterile PBS.
-
-
Dosing the Cell Culture Medium:
-
Warm the cell culture medium to 37°C.
-
While gently swirling or vortexing the medium, add the stock solution drop-wise to achieve the desired final concentration.
-
Ensure the final DMSO concentration is below the toxic level for your cells (typically ≤ 0.5%).
-
-
Final Check:
-
Visually inspect the medium for any signs of precipitation immediately after adding the compound and after a short incubation at 37°C.
-
If precipitation is observed, you will need to optimize the protocol by lowering the final concentration of the compound or trying a different solubilization strategy.
-
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Decision tree for selecting a solvent.
References
Technical Support Center: Troubleshooting Assay Interference
Disclaimer: Information regarding a specific reagent designated "BBR 2160" and its interference with assay reagents is not available in the public domain. The following technical support guide provides general strategies and answers to frequently asked questions regarding assay interference by chemical compounds. The principles and methodologies described are based on established scientific knowledge of assay interference.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of assay interference?
Assay interference can arise from a variety of sources, leading to inaccurate results. Common causes include:
-
Chemical Reactivity: The investigational compound may react directly with assay reagents, such as enzymes, substrates, or detection antibodies. This can manifest as covalent modification of protein residues (e.g., cysteine, lysine) or reaction with nucleophilic assay components.[1]
-
Interference with Detection Methods: Compounds can interfere with the detection signal itself. This includes possessing native fluorescence or absorbance at the assay wavelength, or quenching the signal from the assay's reporter system.
-
Nonspecific Binding: In immunoassays, interfering substances like heterophile antibodies or human anti-animal antibodies (HAMA) can cross-link the capture and detection antibodies, leading to a false-positive signal.[2] Endogenous antibodies can also bind to the analyte or assay antibodies, causing either falsely high or low readings.[3]
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma, cell lysate) can interfere with the assay. This can include high concentrations of proteins, lipids, or salts that alter reaction kinetics or binding equilibria.[2]
-
Contaminants: Trace amounts of impurities, such as heavy metals (e.g., Zn, Pd, Fe) from the synthesis of the test compound, can inhibit or activate enzymes, leading to false positives.[1]
Q2: My compound shows activity in a primary screen. How can I determine if it's a true hit or an artifact due to assay interference?
Distinguishing true biological activity from assay interference is a critical step in drug discovery. A multi-pronged approach is recommended:
-
Confirmation with an Orthogonal Assay: Test the compound in a secondary assay that measures the same biological endpoint but uses a different technology or detection method. A true hit should be active in both assays.
-
Dose-Response Curve Analysis: Analyze the shape of the dose-response curve. Atypical curve shapes, such as very steep or shallow slopes, may suggest interference.
-
Counter-Screens: Perform counter-screens to identify common modes of interference. For example, a screen without the biological target can identify compounds that react directly with the assay reagents or detection system.
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding of the compound to the target protein.
-
Chemical Characterization: Ensure the purity and identity of your compound using methods like LC/MS and NMR to rule out interference from impurities.
Troubleshooting Guides
Guide 1: Investigating Suspected Interference in Enzyme Assays
Issue: A compound shows potent inhibition of your target enzyme, but you suspect it might be an artifact.
Troubleshooting Steps:
-
Pre-incubation Studies: Incubate the compound with the enzyme before adding the substrate. If the compound is a covalent inhibitor or causes time-dependent inactivation, the IC50 will decrease with longer pre-incubation times.
-
Dialysis or Size Exclusion Chromatography: After incubating the enzyme with the compound, remove the free compound by dialysis or size exclusion chromatography. If the enzyme activity is not restored, it suggests irreversible or very tight binding, which could be due to covalent modification.
-
Inclusion of a Reducing Agent: For compounds suspected of redox activity, include a strong reducing agent like Dithiothreitol (DTT) in the assay buffer. If the compound's activity is diminished in the presence of DTT, it may be an oxidizing agent that is modifying the enzyme (e.g., cysteine oxidation).
-
Substrate Competition: Vary the concentration of the substrate. A competitive inhibitor will show an increase in IC50 as the substrate concentration increases. Non-competitive and uncompetitive inhibitors will show different patterns.
Guide 2: Troubleshooting Immunoassay Interference
Issue: You are observing inconsistent or unexpected results in your immunoassay (e.g., ELISA, Western Blot).
Troubleshooting Steps:
-
Serial Dilution: Perform serial dilutions of your sample. In the absence of interference, the measured analyte concentration should be linear with the dilution factor. A non-linear response suggests the presence of interfering substances.
-
Spike and Recovery: Add a known amount of the analyte (spike) to your sample and measure the recovery. A recovery significantly different from 100% indicates the presence of an interfering substance.
-
Use of Blocking Agents: Incorporate blocking agents that can neutralize common interferences. For example, commercially available heterophile antibody blocking tubes or reagents can be used.
-
Polyethylene Glycol (PEG) Precipitation: PEG can be used to precipitate immunoglobulins, including interfering antibodies. Comparing results before and after PEG treatment can help identify antibody-based interference.
-
Test on an Alternative Platform: If possible, run the sample on a different immunoassay platform from another manufacturer. Different assay designs may have varying susceptibility to specific interferences.
Quantitative Data Summary
The incidence of immunoassay interference can vary depending on the assay and the patient population. The table below summarizes the prevalence of some common types of interference.
| Interfering Substance | Prevalence in Non-Blocked Assays | Prevalence in Blocked Assays | Reference |
| Non-specific antibody binding | ~15% | ||
| Heterophile antibodies and HAMA | ≥6% | 0.03% - 0.05% |
Experimental Protocols
Protocol 1: Serial Dilution for Detection of Immunoassay Interference
Objective: To assess the linearity of analyte measurement upon sample dilution as an indicator of potential interference.
Methodology:
-
Prepare a series of dilutions of the sample in the assay diluent (e.g., 1:2, 1:4, 1:8, 1:16).
-
Run the undiluted and diluted samples in the immunoassay according to the manufacturer's protocol.
-
Calculate the concentration of the analyte in each diluted sample.
-
Multiply the measured concentration by the dilution factor to obtain the corrected concentration for each dilution.
-
Compare the corrected concentrations. A variation of more than 15-20% between dilutions suggests the presence of interference.
Protocol 2: PEG Precipitation to Identify Antibody Interference
Objective: To remove interfering immunoglobulins from a sample to determine their impact on the assay results.
Methodology:
-
Mix equal volumes of the sample and a 25% PEG 6000 solution.
-
Vortex the mixture and incubate at room temperature for 10 minutes.
-
Centrifuge at 1500 x g for 10 minutes to pellet the precipitated immunoglobulins.
-
Carefully collect the supernatant.
-
Assay the supernatant for the analyte of interest.
-
Compare the result from the PEG-treated sample to that of the untreated sample. A significant change in the measured analyte concentration after PEG treatment is indicative of antibody interference.
Visualizations
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. serum-sample-containing-endogenous-antibodies-interfering-with-multiple-hormone-immunoassays-laboratory-strategies-to-detect-interference - Ask this paper | Bohrium [bohrium.com]
Best practices for storing and handling Bbr 2160
Initial Assessment: Undefined Substance "Bbr 2160"
Efforts to identify a specific chemical compound, biological agent, or experimental material consistently referred to as "this compound" for research, scientific, or drug development purposes have been unsuccessful. Publicly available information and scientific databases do not contain a substance with this designation relevant to the specified audience.
Search results for "this compound" are varied and do not point to a singular, identifiable material for laboratory use. The term appears in unrelated contexts, including:
-
Product listings on several biotechnology and pharmaceutical supply websites, where it is marked as "Not Available For Sale."
-
Technical specifications for a stereo amplifier.
-
Entries in lists of nuclear power reactors.
-
A model number for a sewing machine.
-
The name of a company providing battery packs.
-
An adhesive tape product.
Without a clear identification of "this compound," it is not possible to provide accurate and reliable information regarding its storage, handling, experimental protocols, or troubleshooting.
To proceed, please provide additional details to clarify the nature of "this compound," such as:
-
Full chemical name or IUPAC name.
-
CAS (Chemical Abstracts Service) number.
-
Alternative names or synonyms.
-
The context in which you have encountered this substance (e.g., a specific publication, supplier, or research area).
Upon receiving specific and verifiable information about the substance , this technical support center can be populated with the requested best practices, troubleshooting guides, and detailed experimental protocols.
Validation & Comparative
Comparative Efficacy Analysis: Bbr 2160 and Berberine
A comprehensive review of the available scientific literature reveals a significant disparity in the data available for Bbr 2160 and Berberine. While Berberine has been the subject of extensive research, providing a robust dataset on its efficacy and mechanisms of action, particularly in cardiovascular and metabolic diseases, there is a notable absence of published scientific studies on this compound. This lack of data for this compound precludes a direct comparative efficacy analysis as requested.
Our investigation into this compound identified its chemical structure through the PubChem database (CID 195267), revealing it as a distinct entity from Berberine. The compound is listed by pharmaceutical entities such as Elex Biotech LLC and New Haven Pharma, with Elex Biotech's focus on cardiovascular therapies, particularly those targeting the ryanodine receptor 2 (RyR2), suggesting a potential therapeutic area for this compound. However, no preclinical or clinical data demonstrating its efficacy or mechanism of action are currently available in the public domain.
Given the absence of data for this compound, this guide will focus on the well-documented efficacy and mechanisms of Berberine, providing researchers, scientists, and drug development professionals with a comprehensive overview based on available experimental data.
Berberine: A Profile of Cardiovascular and Metabolic Efficacy
Berberine (BBR), a natural isoquinoline alkaloid, has been extensively studied for its therapeutic potential in a range of conditions, most notably cardiovascular and metabolic diseases. Clinical and preclinical studies have demonstrated its efficacy in improving lipid profiles, reducing blood glucose, and exerting protective effects on the cardiovascular system.
Quantitative Efficacy of Berberine in Clinical Trials
The following table summarizes key quantitative data from human clinical trials investigating the effects of Berberine on cardiovascular and metabolic risk factors.
| Parameter | Dosage | Trial Duration | Study Population | Key Findings | Reference |
| Total Cholesterol | 500 mg, twice daily | 12 weeks | 80 men | Reduction of -0.39 mmol/L | [1] |
| LDL-Cholesterol | 500 mg, twice daily | 3 months | 32 hyperlipidemic patients | 25% reduction | [2] |
| Triglycerides | 500 mg, twice daily | 3 months | 32 hyperlipidemic patients | 35% reduction | [2] |
| Ventricular Premature Complexes | Not specified | Not specified | Chronic heart failure patients | Decreased frequency and complexity | [2] |
| Left Ventricular Ejection Fraction | Not specified | Not specified | Chronic heart failure patients | Increased | [2] |
Experimental Protocols for Key Berberine Studies
To ensure transparency and reproducibility, the methodologies of key experimental studies are detailed below.
Study 1: Effect of Berberine on Cardiovascular Disease Risk Factors: A Mechanistic Randomized Controlled Trial
-
Objective: To assess the effect of berberine on cardiovascular disease risk factors in men.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel trial.
-
Participants: 84 men were randomized.
-
Intervention: Participants received either berberine or a placebo for 12 weeks.
-
Data Collection: Blood samples were collected at baseline and after 8 and 12 weeks of intervention to measure total cholesterol, HDL-cholesterol, LDL-cholesterol, triglycerides, and testosterone.
-
Statistical Analysis: A generalized estimating equation (GEE) model was used to assess the effect of berberine on the outcomes.
Study 2: Clinical Study on the Hypolipidemic Effect of Berberine in Hyperlipidemic Patients
-
Objective: To evaluate the effects of berberine on lipid levels in patients with hyperlipidemia.
-
Study Design: A clinical trial with a placebo control group.
-
Participants: 32 patients with hyperlipidemia were in the treatment group, and 11 were in the placebo group.
-
Intervention: The treatment group received 500 mg of berberine twice a day for 3 months.
-
Data Collection: Serum cholesterol, triglycerides, and LDL-cholesterol were measured before and after the 3-month treatment period.
Signaling Pathways and Mechanisms of Action of Berberine
Berberine exerts its therapeutic effects through the modulation of multiple signaling pathways. Its mechanisms of action are complex and involve various molecular targets.
Key Signaling Pathways Modulated by Berberine
Berberine's cardiovascular benefits are attributed to its influence on several key signaling pathways. For instance, it is known to activate the AMP-activated protein kinase (AMPK) pathway, which plays a central role in regulating energy metabolism. It also upregulates the expression of the LDL receptor (LDLR), leading to increased clearance of LDL-cholesterol from the blood. Furthermore, berberine has been shown to inhibit the PCSK9-LDLR pathway, which is involved in lipid metabolism. In the context of vascular inflammation and atherosclerosis, berberine can suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Key signaling pathways modulated by Berberine leading to cardioprotective effects.
Experimental Workflow for Investigating Berberine's Mechanism of Action
The following diagram illustrates a typical experimental workflow used to elucidate the molecular mechanisms of Berberine.
Caption: A generalized experimental workflow for studying the efficacy and mechanism of Berberine.
Conclusion
While a direct comparative efficacy analysis of this compound and Berberine is not feasible due to the lack of publicly available data on this compound, this guide provides a comprehensive overview of the well-established cardiovascular and metabolic benefits of Berberine. The provided data, experimental protocols, and pathway diagrams for Berberine can serve as a valuable resource for researchers in the field of drug development. The potential association of this compound with cardiovascular targets, as suggested by its listing by Elex Biotech, warrants future investigation to elucidate its therapeutic potential.
References
A Comparative Analysis of the Cytotoxicity of Berberine and its Analogs Against Cancer Cells
An objective guide for researchers and drug development professionals on the cytotoxic profiles of Berberine, its derivatives, and other related compounds.
This guide provides a comprehensive comparison of the in vitro cytotoxicity of Berberine (BBR) and its derivatives against various cancer cell lines. For a broader perspective, this analysis is extended to include BRACO-19, a G-quadruplex (G4) ligand, and BIBR1532, a telomerase inhibitor, which share mechanistic similarities with Berberine's anticancer activities. The data presented is collated from multiple studies to offer a comparative overview of their potency and cellular effects.
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Berberine, its derivatives, BRACO-19, and BIBR1532 in various cancer cell lines. It is important to note that these values are derived from different studies, and direct comparison should be made with caution due to variations in experimental conditions such as incubation times and specific assay protocols.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Berberine | HT29 | Colon Cancer | 52.37 ± 3.45 | [1] |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [1] | |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [1] | |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [1] | |
| Hela | Cervical Cancer | 245.18 ± 17.33 | [1] | |
| HepG2 | Liver Carcinoma | >40 | ||
| 13-n-hexyl-berberine (4a) | SMMC7721 | Human Hepatoma | 0.85 ± 0.12 | |
| HepG2 | Human Hepatoma | 2.15 ± 0.35 | ||
| CEM | Human Acute Lymphoblastic Leukemia | 1.52 ± 0.28 | ||
| 13-n-octyl-berberine (4b) | SMMC7721 | Human Hepatoma | 0.25 ± 0.04 | |
| HepG2 | Human Hepatoma | 1.28 ± 0.21 | ||
| CEM | Human Acute Lymphoblastic Leukemia | 0.88 ± 0.15 | ||
| 13-n-hexyl-palmatine (4c) | SMMC7721 | Human Hepatoma | 0.15 ± 0.03 | |
| HepG2 | Human Hepatoma | 1.58 ± 0.26 | ||
| CEM | Human Acute Lymphoblastic Leukemia | 0.95 ± 0.16 | ||
| 13-n-octyl-palmatine (4d) | SMMC7721 | Human Hepatoma | 0.02 ± 0.01 | |
| HepG2 | Human Hepatoma | 0.95 ± 0.18 | ||
| CEM | Human Acute Lymphoblastic Leukemia | 0.52 ± 0.09 | ||
| BRACO-19 | U87 | Glioblastoma | 1.45 | |
| U251 | Glioblastoma | 1.55 | ||
| SHG-44 | Glioma | 2.5 | ||
| C6 | Glioma | 27.8 | ||
| UXF1138L | Uterine Carcinoma | 2.5 | ||
| BIBR1532 | JVM13 | Chronic Lymphocytic Leukemia | ~50 | |
| Primary AML cells | Acute Myeloid Leukemia | 56 ± 5 | ||
| MCF‐7 | Breast Cancer | 34.59 | ||
| Breast Cancer Stem Cells (BCSCs) | Breast Cancer | 29.91 | ||
| MCF10A (Normal Breast Epithelial) | Non-cancerous | 29.07 |
Experimental Protocols
The most commonly employed methods for assessing the cytotoxicity of these compounds are the MTT and SRB assays. Below are detailed protocols for these key experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of Berberine, BRACO-19, and BIBR1532 are mediated through their interaction with key cellular pathways involved in cell proliferation, survival, and genome maintenance.
Berberine's Multi-Targeting Mechanism
Berberine exerts its anticancer effects by modulating multiple signaling pathways. A key mechanism is the induction of apoptosis and cell cycle arrest.
Caption: Berberine's anticancer signaling pathways.
Berberine activates AMP-activated protein kinase (AMPK) and p53, while inhibiting the PI3K/Akt/mTOR pathway. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately triggering apoptosis through caspase-3 activation. Furthermore, Berberine induces cell cycle arrest by affecting the expression of cyclins and inhibits telomerase activity.
BRACO-19: Targeting G-Quadruplex Structures
BRACO-19 is a G-quadruplex ligand that stabilizes G4 structures, particularly at the telomeres. This stabilization inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells, leading to telomere dysfunction and cell death.
Caption: Mechanism of action of BRACO-19.
By binding to and stabilizing G-quadruplex DNA structures at the ends of chromosomes (telomeres), BRACO-19 prevents the access of telomerase. This leads to telomere shortening and damage, which in turn induces cellular senescence or apoptosis in cancer cells.
BIBR1532: A Non-Nucleosidic Telomerase Inhibitor
BIBR1532 is a potent and selective non-nucleosidic inhibitor of telomerase. It directly binds to the telomerase reverse transcriptase (TERT) subunit, allosterically inhibiting its enzymatic activity.
Caption: Mechanism of action of BIBR1532.
BIBR1532 functions by binding to a site on the telomerase enzyme distinct from the active site, leading to a conformational change that inhibits its function. This inhibition of telomerase activity results in the progressive shortening of telomeres with each cell division, ultimately leading to cell cycle arrest and apoptosis.
Conclusion
Berberine and its derivatives exhibit significant cytotoxic activity against a broad range of cancer cell lines. The introduction of lipophilic side chains, as seen in the 13-n-alkyl analogs, can dramatically increase their potency. When compared to more targeted agents like the G-quadruplex ligand BRACO-19 and the telomerase inhibitor BIBR1532, Berberine's multi-target nature presents a different therapeutic strategy. While BRACO-19 and BIBR1532 have more specific mechanisms of action focused on telomere maintenance, Berberine's ability to modulate multiple signaling pathways may offer advantages in overcoming drug resistance. The choice of compound for further research and development will depend on the specific cancer type and the desired therapeutic outcome. The data and protocols provided in this guide serve as a valuable resource for researchers in the field of anticancer drug discovery.
References
A Comparative Analysis of BBR 2160 and Other Alkaloids on L-type Calcium Channel Interaction
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dihydropyridine calcium channel antagonist BBR 2160 with various alkaloids that have been reported to interact with L-type calcium channels. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key experimental workflows to facilitate a comprehensive understanding of their comparative pharmacology.
Comparative Binding and Functional Data
The following table summarizes the available quantitative data for the interaction of this compound and selected alkaloids with L-type calcium channels. It is important to note that direct binding affinity data (Ki or IC50) for this compound on L-type calcium channels is not specified in the reviewed literature; its activity has been characterized through functional assays.
| Compound | Class | Target Site on L-type Ca2+ Channel | Quantitative Data (IC50/Ki) | Experimental System | Reference |
| This compound | Dihydropyridine | Dihydropyridine Receptor | Data not available | Guinea-pig papillary muscle (functional assay) | [1] |
| Tetrandrine | Bis-benzylisoquinoline Alkaloid | Benzothiazepine Receptor | IC50 ≈ 2.3 µM (for N-type) | HEK cells (automated electrophysiology) | [2] |
| Ryanodine | Diterpenoid Alkaloid | Dihydropyridine Receptor (low affinity) | Data not available | - | |
| Mitragynine | Indole Alkaloid | Not significant | No significant effect at 10 µM | Human iPSC-derived cardiomyocytes (patch-clamp) | [3][4] |
Note: The IC50 value for Tetrandrine is for N-type calcium channels, as a specific value for L-type was not found in the provided search results. Ryanodine's primary high-affinity target is the ryanodine receptor, a distinct intracellular calcium release channel. Its interaction with the L-type calcium channel's dihydropyridine receptor is of low affinity. For Mitragynine, studies on human induced pluripotent stem cell-derived cardiomyocytes showed no significant alteration of the L-type Ca2+ current at a concentration of 10 µM.
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies. Below are detailed descriptions of the key techniques used to assess the interaction of these compounds with L-type calcium channels.
Radioligand Binding Assay (for Dihydropyridine Site)
This method is a standard for quantifying the affinity of a compound for a specific receptor.
-
Membrane Preparation:
-
Cells expressing the target L-type calcium channel (e.g., transfected HEK293 cells) are harvested.
-
The cells are homogenized in a lysis buffer to break the cell membranes.
-
A series of centrifugation steps are performed to isolate the cell membranes, which contain the channel proteins.
-
The final membrane pellet is resuspended in a suitable binding buffer.
-
-
Binding Reaction:
-
The membrane preparation is incubated with a radiolabeled dihydropyridine ligand (e.g., (+)-[3H]isradipine or (+)-[3H]PN200-110).
-
To determine the affinity of a test compound (like this compound or an alkaloid), a competition assay is performed where increasing concentrations of the unlabeled test compound are added to the reaction mixture.
-
Non-specific binding is determined in a parallel set of experiments containing a high concentration of an unlabeled dihydropyridine to saturate the specific binding sites.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
The data is then analyzed to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through channels in the cell membrane, providing functional data on channel inhibition.
-
Cell Preparation:
-
Cells expressing L-type calcium channels (e.g., cardiomyocytes or transfected cell lines) are cultured on coverslips.
-
-
Recording:
-
A glass micropipette with a very fine tip is pressed against the cell membrane to form a high-resistance seal.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The voltage across the cell membrane is controlled (voltage-clamp), and the resulting current (ion flow through the channels) is measured.
-
-
Data Acquisition and Analysis:
-
L-type calcium currents are elicited by applying a specific voltage protocol (e.g., a depolarizing step from a holding potential).
-
The test compound is applied to the cell, and the effect on the current amplitude is recorded.
-
A dose-response curve is generated by applying a range of concentrations of the test compound to determine the IC50 for channel inhibition.
-
Visualizations
To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.
References
- 1. Cardiac electrophysiological effects of a new dihydropyridine calcium antagonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Cardiotoxicity of Mitragynine and Its Analogues Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes | PLOS One [journals.plos.org]
- 4. Evaluation of the Cardiotoxicity of Mitragynine and Its Analogues Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Bbr 2160 and Established Drugs - A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant lack of data to perform a direct head-to-head comparison of Bbr 2160 with established drugs in the same class. This compound, identified as a dihydropyridine calcium antagonist, has been the subject of limited published research, with the primary study dating back to 1991. This foundational study provides initial insights into its mechanism of action but does not offer comparative data against other calcium channel blockers such as nifedipine or amlodipine.
Our extensive search for clinical trials, preclinical comparative studies, and detailed experimental protocols for this compound yielded no results. The ambiguity of the abbreviation "BBR," which is often used for the compound Berberine, further complicated the search for relevant information. Consequently, the creation of a detailed comparison guide with quantitative data tables and specific experimental methodologies as requested is not feasible based on publicly available information.
This report, therefore, summarizes the known characteristics of this compound based on the seminal 1991 study and outlines the general mechanism of action for dihydropyridine calcium channel blockers to provide a theoretical context.
This compound: A Dihydropyridine Calcium Antagonist
This compound is classified as a dihydropyridine derivative with calcium-antagonistic properties.[1] Its primary mechanism of action is presumed to be the blockade of L-type calcium channels, which are prevalent in cardiac and smooth muscle cells.
Known Electrophysiological Effects
The sole identified study on this compound investigated its cardiac electrophysiological effects in isolated sheep Purkinje fibers and guinea-pig papillary muscle. The key findings from this research are presented below.
Experimental Protocol:
The study utilized intracellular microelectrodes to measure changes in the cardiac action potential in response to this compound.
-
Tissue Preparation: Sheep Purkinje fibers and guinea-pig papillary muscles were isolated and superfused with a Tyrode solution.
-
Drug Application: this compound was added to the superfusion solution at concentrations of 10⁻⁷ M and 10⁻⁶ M.
-
Electrophysiological Recordings: Intracellular microelectrodes were used to record action potential parameters, including amplitude, maximum upstroke velocity (Vmax), and duration. Contractility was also measured.
-
Induction of Slow Action Potentials: In a subset of experiments, slow action potentials, which are dependent on the slow inward calcium current, were induced using histamine in a high-potassium solution to assess the specific calcium channel blocking activity of this compound.
Key Findings (summarized in Table 1):
| Parameter | Observation | Implication |
| Contractility | Dose-dependent decrease in driven Purkinje fibers and papillary muscle. | Negative inotropic effect, consistent with calcium channel blockade. |
| Action Potential Duration | Shortening of the action potential duration in papillary muscle. | Alteration of repolarization phase. |
| Plateau Phase | Lowering of the plateau phase of the action potential. | Reduced calcium influx during this phase. |
| Normal Action Potential Amplitude & Vmax | No significant effect. | Indicates minimal effect on fast sodium channels. |
| Slow Action Potential Amplitude & Vmax | Reduction in histamine-induced slow action potentials. | Direct evidence of calcium channel antagonistic properties. |
Table 1: Summary of the Electrophysiological Effects of this compound[1]
General Signaling Pathway of Dihydropyridine Calcium Channel Blockers
While a specific signaling pathway diagram for this compound is not available, the general mechanism for dihydropyridine calcium channel blockers is well-established. These drugs bind to the α1 subunit of the L-type calcium channel, inhibiting the influx of extracellular calcium into the cell.
Caption: General mechanism of action for dihydropyridine calcium channel blockers.
This inhibition of calcium influx leads to a reduction in intracellular calcium concentration, resulting in smooth muscle relaxation (vasodilation) and a decrease in myocardial contractility.
Comparison with Established Drugs: A Theoretical Framework
In the absence of direct comparative data for this compound, a theoretical comparison can be drawn based on its classification as a dihydropyridine calcium channel blocker.
-
Efficacy: Established dihydropyridines like nifedipine and amlodipine are effective antihypertensive agents. The vasodilatory effects of this compound suggested by its mechanism would theoretically contribute to blood pressure reduction. However, its clinical efficacy remains unproven.
-
Safety and Side Effects: Common side effects of dihydropyridines include peripheral edema, headache, flushing, and reflex tachycardia. It is unknown if this compound would share this side effect profile.
-
Pharmacokinetics: The 1991 study noted that the effects of this compound developed "quite slowly over time," suggesting a potentially slow onset of action. This contrasts with some earlier formulations of nifedipine, which had a rapid onset and short duration of action.
Conclusion
While this compound has been identified as a dihydropyridine calcium antagonist with demonstrated effects on cardiac electrophysiology in preclinical models, a significant gap in the scientific literature prevents a meaningful head-to-head comparison with established drugs. The lack of published clinical data, comparative studies, and detailed experimental protocols means that its relative efficacy, safety, and pharmacokinetic profile remain unknown. Further research would be necessary to elucidate the therapeutic potential of this compound and its place, if any, among the currently available calcium channel blockers.
References
Comparative Analysis: Berberine vs. Hypothetical Derivative BBR-2160
An Objective Guide for Drug Development Professionals
Introduction
Berberine (BBR) is a well-documented isoquinoline alkaloid derived from various plants, including those of the Berberis genus. It has a long history in traditional medicine and has been extensively studied for its therapeutic potential in metabolic diseases, cancer, and inflammatory conditions.[1][2] Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] However, the clinical utility of berberine is often hampered by its poor oral bioavailability, which is a result of low aqueous solubility, poor absorption, and rapid metabolism.[2][4]
This guide provides a comparative analysis between native berberine and BBR-2160 , a hypothetical, next-generation synthetic derivative designed to overcome the known limitations of berberine. While BBR-2160 is a conceptual compound for the purpose of this guide, the data presented illustrates the target profile for a superior alternative and the experimental framework required for its evaluation. The development of novel synthetic derivatives with improved properties is a key strategy in realizing the full therapeutic potential of berberine-based scaffolds.
Quantitative Performance Metrics
The following tables summarize the comparative performance data between Berberine and the target profile for the hypothetical BBR-2160. Data for Berberine is based on published literature, while data for BBR-2160 is hypothetical, representing significant improvements in key pharmacological parameters.
Table 1: Pharmacokinetic & Bioavailability Profile
| Parameter | Berberine (BBR) | Hypothetical BBR-2160 | Fold Improvement |
| Oral Bioavailability | ~0.5 - 1.0% | ~15% | 15-30x |
| Aqueous Solubility (pH 7.4) | Low | Moderate-High | >20x |
| Plasma Half-life (t½) | ~5 hours | ~12 hours | 2.4x |
| Peak Plasma Conc. (Cmax) | Low | High | >10x |
Table 2: In Vitro Efficacy & Safety Profile
| Parameter | Berberine (BBR) | Hypothetical BBR-2160 | Fold Improvement |
| AMPK Activation (EC50) | 5 µM | 0.2 µM | 25x |
| LDLR Upregulation (EC50) | 2.5 µg/mL | 0.1 µg/mL | 25x |
| Cytotoxicity (HepG2, IC50) | ~48 µg/mL | >200 µg/mL | >4x (Safer) |
| Anti-inflammatory (NO inhibition) | Moderate | High | >5x |
Signaling Pathway Analysis
Berberine exerts many of its metabolic effects through the activation of the AMPK pathway. This activation leads to a cascade of downstream events that collectively improve metabolic health, such as increasing glucose uptake and inhibiting lipid synthesis. BBR-2160 is hypothesized to engage this same pathway but with significantly greater potency.
Caption: The AMPK signaling pathway activated by Berberine and BBR-2160.
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of novel compounds against established benchmarks. Below are representative protocols for key comparative experiments.
AMPK Activation Assay in HepG2 Cells
Objective: To determine the half-maximal effective concentration (EC50) for AMPK activation.
Methodology:
-
Cell Culture: Human HepG2 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and maintained at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells are seeded in 96-well plates. After reaching 80% confluency, the medium is replaced with a serum-free medium containing various concentrations of Berberine or BBR-2160 (e.g., 0.01 µM to 100 µM) for 2 hours.
-
Lysis and Protein Quantification: Cells are washed with cold PBS and lysed. The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
Western Blot Analysis: Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Quantification: Blots are imaged, and band densities are quantified. The ratio of p-AMPK to total AMPK is calculated for each concentration.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated using non-linear regression.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) as a measure of cytotoxicity.
Methodology:
-
Cell Seeding: HepG2 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of Berberine or BBR-2160 for 48 hours.
-
CCK-8 Assay: After incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 2 hours.
-
Absorbance Reading: The absorbance at 450 nm is measured using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing novel berberine derivatives.
References
In Vivo Validation of Berberine's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic potential of Berberine (BBR), a natural isoquinoline alkaloid, against established therapeutic agents in preclinical models of rheumatoid arthritis and cancer. The information is compiled from peer-reviewed studies to support further research and drug development efforts.
Comparative Efficacy of Berberine in Preclinical Models
The therapeutic efficacy of Berberine has been evaluated in various animal models, demonstrating its potential as an anti-inflammatory and anti-cancer agent. Below are summaries of its performance compared to standard-of-care drugs.
Rheumatoid Arthritis
In a rat model of pristane-induced arthritis, Berberine was compared to Methotrexate, a common disease-modifying antirheumatic drug (DMARD). While both treatments showed a reduction in joint inflammation, Methotrexate was found to be more effective in reducing the clinical arthritis score[1][2][3].
| Treatment Group | Mean Clinical Arthritis Score (Day 28) |
| Arthritis Control | 15 ± 1.51 |
| Berberine | 6.75 ± 1.48 |
| Methotrexate | 3.25 ± 1.48 |
| Data from a study on pristane-induced arthritis in rats.[1][2] |
Colorectal Cancer
In a human colorectal adenocarcinoma (LoVo) xenograft model in nude mice, Berberine exhibited significant tumor growth inhibition. Its efficacy was compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU).
| Treatment Group | Tumor Inhibitory Rate |
| Berberine (50 mg/kg/day) | 45.3% |
| 5-Fluorouracil (5-FU) | 43.0% |
| Berberine + 5-FU | 59.8% |
| Data from a study on human colorectal adenocarcinoma xenografts in nude mice. |
Gastric Cancer
The synergistic effect of Berberine with the chemotherapeutic drug Cisplatin was investigated in a xenograft mouse model using Cisplatin-resistant gastric cancer cells (SGC-7901/DDP). The combination therapy showed a significant suppression of tumor growth compared to either agent alone.
| Treatment Group | Approximate Tumor Growth Suppression (vs. Control) |
| Cisplatin (3 mg/kg/day) | Trivial |
| Berberine (10 mg/kg/day) | Trivial |
| Berberine + Cisplatin | ~50% |
| Data from a study on Cisplatin-resistant gastric cancer xenografts in mice. |
Experimental Protocols
Pristane-Induced Arthritis in Rats
-
Animal Model: Female Sprague Dawley rats were used.
-
Induction of Arthritis: Arthritis was induced by a single intradermal injection of pristane. The development of arthritis was observed over 14 days.
-
Treatment: Starting on day 15, rats were administered either Berberine or Methotrexate via single daily intraperitoneal injections for 14 days.
-
Assessment: Arthritis resolution was assessed by monitoring body weight and the clinical score of arthritis on days 0, 14, and 28. Joint histopathology was performed at the end of the study.
Human Colorectal Adenocarcinoma Xenograft in Nude Mice
-
Animal Model: Nude mice were used for the xenograft model.
-
Tumor Implantation: Human colorectal adenocarcinoma cells (LoVo) were implanted in the mice.
-
Treatment: Mice were treated with Berberine (50 mg/kg/day), 5-Fluorouracil (5-FU), or a combination of both.
-
Assessment: Tumor growth was monitored, and the inhibitory rates were calculated at the end of the study.
Cisplatin-Resistant Gastric Cancer Xenograft in Mice
-
Animal Model: A xenograft mouse model was established using Cisplatin-resistant gastric cancer cells (SGC-7901/DDP).
-
Treatment: Mice were treated with Cisplatin (3 mg/kg/day), Berberine (10 mg/kg/day), or a combination of both.
-
Assessment: Tumor growth was monitored, and tumor weight was measured at the end of the experiment.
Signaling Pathways and Experimental Workflows
Berberine exerts its therapeutic effects by modulating various signaling pathways. One of the key pathways implicated in its anti-cancer and anti-inflammatory effects is the PI3K/Akt pathway.
Berberine's inhibition of the PI3K/Akt signaling pathway.
The following diagram illustrates a typical workflow for an in vivo xenograft study to evaluate the anti-cancer efficacy of a compound like Berberine.
References
Comparative Analysis of Bbr 2160's Bioavailability: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioavailability of Bbr 2160, a potent peptidomimetic antagonist of the human gastrin-releasing peptide receptor (GRPR). Due to the limited public availability of specific pharmacokinetic data for this compound, this guide will draw comparisons with other well-studied GRPR antagonists to provide a comprehensive overview of the factors influencing its bioavailability and to present relevant experimental methodologies.
This compound is a novel analogue of bombesin, a peptide that binds to GRPR, and has demonstrated potential as an anti-cancer agent by inhibiting the growth of various human cancer cell lines. A critical aspect of its therapeutic potential lies in its bioavailability, which dictates the concentration of the drug that reaches the systemic circulation and, consequently, its target receptors. This guide will delve into the key pharmacokinetic parameters of comparable GRPR antagonists, detail the experimental protocols for their assessment, and visualize the underlying biological pathways and experimental workflows.
Comparative Pharmacokinetic Data
The bioavailability of peptide-based therapeutics like this compound is often a challenge due to their susceptibility to enzymatic degradation and poor membrane permeability. The following table summarizes key pharmacokinetic parameters for representative GRPR antagonists, providing a benchmark for estimating the potential profile of this compound.
| Compound | Chemical Class | Administration Route | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability (%) | Key Findings & Citations |
| This compound | Peptidomimetic | Not specified | Data not available | Data not available | Data not available | Data not available | Data not available | A potent GRPR antagonist with anti-tumor activity. Specific pharmacokinetic data is not publicly available. |
| RC-3095 | Peptide antagonist | Subcutaneous (s.c.) | >100 ng/mL (at 96 µg/kg) | Not specified | Data not available | 8.6 - 10.9 hours | Not specified | Reached therapeutic plasma concentrations in a Phase I trial in patients with advanced solid malignancies.[1] |
| BBR 2778 | Aza-anthracenedione | Intravenous (i.v.) | Dose-dependent | Not specified | Data not available | 14.7 - 31.9 hours | Not applicable (i.v.) | A non-peptide GRPR antagonist with a long elimination half-life, showing promising activity in non-Hodgkin's lymphoma. |
Note: The data for RC-3095 and BBR 2778 are derived from clinical studies and may not be directly comparable to preclinical data that would typically be available for a compound in earlier stages of development like this compound.
Experimental Protocols for Bioavailability Assessment
The following sections detail standardized experimental methodologies for determining the bioavailability of GRPR antagonists.
In Vivo Pharmacokinetic Studies in Animal Models
Objective: To determine the plasma concentration-time profile of a GRPR antagonist after administration and to calculate key pharmacokinetic parameters.
Animal Model: Typically, rodent models such as Sprague-Dawley rats or BALB/c mice are used.
Dosing and Administration:
-
Intravenous (IV) Administration: A single bolus injection is administered, typically through the tail vein, to determine the complete systemic exposure (AUCiv) and elimination kinetics.
-
Oral (PO) or Subcutaneous (SC) Administration: The compound is administered via oral gavage or subcutaneous injection to assess its absorption and oral/subcutaneous bioavailability.
Blood Sampling:
-
Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
Bioanalytical Method:
-
Plasma concentrations of the GRPR antagonist are quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.
Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using non-compartmental or compartmental models to determine parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
-
Absolute bioavailability (F%) is calculated using the formula: F% = (AUCpo / AUCiv) * (Dose_iv / Dose_po) * 100.
In Vitro Metabolic Stability Assays
Objective: To assess the susceptibility of a GRPR antagonist to degradation by metabolic enzymes.
Methodology:
-
The compound is incubated with liver microsomes or hepatocytes from relevant species (e.g., human, rat, mouse).
-
Samples are taken at various time points and the remaining concentration of the parent compound is quantified by LC-MS/MS.
-
The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance, which can help predict in vivo hepatic clearance.
Visualizing Pathways and Workflows
GRPR Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of gastrin-releasing peptide (GRP) to its receptor (GRPR) and the inhibitory action of antagonists like this compound.
Caption: GRPR signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for Bioavailability Assessment
This diagram outlines the typical workflow for assessing the in vivo bioavailability of a GRPR antagonist.
Caption: Workflow for in vivo bioavailability assessment of a GRPR antagonist.
References
Unveiling the Binding Affinity of Berberine to Key Protein Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Berberine (Bbr 2160), a natural isoquinoline alkaloid, to its primary protein targets within crucial signaling pathways. Experimental data for Berberine and its alternatives are presented to offer a comprehensive overview for researchers in drug discovery and development.
Comparative Analysis of Binding Affinities
Berberine's therapeutic effects are attributed to its interaction with multiple protein targets. This section summarizes the available quantitative data on the binding affinities of Berberine and selected alternative compounds for key proteins in major signaling pathways. The data is presented in terms of IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and Kd (dissociation constant), where a lower value typically indicates a higher affinity.
| Target Pathway | Target Protein | Compound | Binding Affinity | Compound Type |
| PI3K/Akt Pathway | PI3K | Berberine | IC50: 3.436 µM (in SW480 cells)[1][2] | Natural Product |
| Wortmannin | IC50: 1.9 nM[3] | Natural Product (Fungal Metabolite) | ||
| LY294002 | IC50: 0.5 µM (for PI3Kα)[4] | Synthetic Small Molecule | ||
| Akt | Berberine | IC50: 15 µM (in MCF-7 cells, 72h)[3] | Natural Product | |
| Berberine | IC50: 50 µM (in MDA-MB231 cells, 72h) | Natural Product | ||
| NF-κB Pathway | IKKα (upstream of NF-κB) | Berberine | Comparable binding affinity to a known IKKα inhibitor (5TL) based on molecular modeling. | Natural Product |
| NF-κB | Berberine | Significantly inhibits binding activity at ≥ 100 µM. | Natural Product | |
| AMPK Pathway | AMPK | Dorsomorphin (Compound C) | Ki: 109 nM | Synthetic Small Molecule |
| Metformin | Interacts directly with the γ subunit of AMPK. | Synthetic Biguanide | ||
| MAPK Pathway | MEK1/2 | U0126 | IC50: 0.07 µM (MEK1), 0.06 µM (MEK2) | Synthetic Small Molecule |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PI3K/Akt signaling pathway showing inhibition by Berberine and alternatives.
References
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 3. Antitumor effects of berberine against EGFR, ERK1/2, P38 and AKT in MDA-MB231 and MCF-7 breast cancer cells using molecular modelling and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Bbr 2160: A Procedural Guide
Core Principles for Disposal
The foundational principles for disposing of Bbr 2160 and similar laboratory chemicals are waste minimization, segregation, and proper containment.[1] Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department, as they will provide specific guidance that complies with local, state, and federal regulations.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (such as nitrile gloves), when handling this compound and its associated waste.[2][3]
Step-by-Step Disposal Procedures
The following procedures outline the safe disposal of this compound in its various forms within a laboratory setting.
1. Disposal of Unused Neat Compound:
-
Classification: The pure, unused this compound compound must be treated as hazardous chemical waste.
-
Containment: The original container with the unused compound should be securely sealed. If the original container is compromised, the compound should be placed in a new, compatible, and clearly labeled waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound") and CAS number (2377608-03-0).
-
Storage: Store the container in a designated and secure Satellite Accumulation Area (SAA) for hazardous waste, away from incompatible materials.
-
Collection: Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.
2. Disposal of Liquid Waste (Solutions):
-
Collection: All liquid waste containing this compound, including stock solutions, working solutions, and cell culture media, must be collected in a designated, leak-proof hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene or plastic-coated glass, with a secure screw-top cap.
-
Segregation: Do not mix this compound waste with other solvent waste streams unless explicitly permitted by your institution's EHS office.
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste," the chemical name ("this compound"), the solvent system (e.g., DMSO, ethanol), and an estimated concentration of the active compound.
-
Storage and Collection: Store the sealed container in the SAA and arrange for EHS pickup when it is nearing capacity (typically around 80% full).
3. Disposal of Contaminated Solid Waste:
-
Collection: All solid materials that have come into contact with this compound are considered hazardous waste. This includes, but is not limited to, pipette tips, serological pipettes, centrifuge tubes, gloves, bench paper, and contaminated wipes.
-
Containment: Collect all solid waste in a designated, clearly labeled hazardous waste container. A durable, lined cardboard box or a designated plastic container is often used for this purpose.
-
Labeling: The solid waste container must be labeled as "Hazardous Waste" with the name of the contaminating chemical ("this compound").
-
Storage and Collection: Store the sealed container in the SAA and arrange for pickup by EHS.
4. Decontamination of Glassware and Equipment:
-
Initial Rinse: The initial rinse of any glassware or equipment that has been in contact with this compound should be collected and disposed of as liquid hazardous waste.
-
Cleaning: After the initial rinse, glassware can typically be washed using standard laboratory procedures.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). All cleanup materials, including the absorbent and any wipes, must be collected and disposed of as solid hazardous waste.
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data, such as specific concentration limits for sewer disposal or detailed experimental protocols for the degradation of this compound. The standard and required method of disposal for small molecule inhibitors like this compound is through a licensed hazardous waste facility, which typically utilizes incineration. In-lab treatment of such waste is generally not recommended unless it is part of a validated experimental procedure.
The following table summarizes the key logistical information for the disposal of this compound.
| Waste Type | Container Type | Labeling Requirements | Disposal Method |
| Unused Neat Compound | Original or compatible, sealed container | "Hazardous Waste," "this compound," CAS No. 2377608-03-0 | EHS/Hazardous Waste Contractor Pickup (Incineration) |
| Liquid Waste | Leak-proof, screw-top (HDPE or coated glass) | "Hazardous Waste," "this compound," Solvent, Approx. Concentration | EHS/Hazardous Waste Contractor Pickup (Incineration) |
| Contaminated Solid Waste | Lined cardboard box or designated plastic container | "Hazardous Waste," Contaminated with "this compound" | EHS/Hazardous Waste Contractor Pickup (Incineration) |
| First Rinse of Glassware | Leak-proof, screw-top (HDPE or coated glass) | "Hazardous Waste," "this compound," Rinse Solvent | EHS/Hazardous Waste Contractor Pickup (Incineration) |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: This diagram outlines the key procedural steps for the safe disposal of this compound waste.
References
Personal protective equipment for handling Bbr 2160
Disclaimer: No specific Safety Data Sheet (SDS) for Bbr 2160 (CAS No. 118587-22-7) has been found in publicly available resources. Therefore, this guidance is based on the general principles of handling pharmacologically active compounds, particularly those belonging to the dihydropyridine class of molecules. This compound should be handled with the utmost caution, assuming it is a potent and hazardous substance. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Given that this compound is a nitrophenyl-dihydropyridine derivative, it should be treated as a potentially toxic and pharmacologically active compound. Some dihydropyridine derivatives have been shown to have cytotoxic effects.[1] The primary routes of exposure are inhalation, skin contact, and ingestion.
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is crucial to minimize exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove can be removed and disposed of immediately after handling the compound, reducing the risk of cross-contamination. |
| Eye Protection | Chemical safety goggles with side shields. | Protects eyes from splashes and airborne particles of the compound. |
| Body Protection | A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment system. | Minimizes the risk of inhaling airborne particles, a primary route of exposure for potent powders. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational workflow is essential to ensure safety during the handling of this compound.
Workflow for Handling this compound:
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to post-handling cleanup.
Key Handling Practices:
-
Containment: All manipulations of solid this compound should be performed in a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.[2]
-
Minimize Dust: Handle the compound gently to avoid generating dust. Use appropriate tools for weighing and transferring the powder.
-
Segregation: Store this compound separately from incompatible materials.[2][3][4] Keep it away from heat sources and direct sunlight.
-
Labeling: All containers holding this compound must be clearly labeled with the chemical name and any known hazard warnings.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure safety.
Waste Disposal Workflow:
Caption: A procedural workflow for the safe collection, storage, and disposal of waste generated from handling this compound.
Disposal Guidelines:
-
Waste Segregation: Chemical waste should be segregated according to its nature (e.g., solid, halogenated solvent, non-halogenated solvent).
-
Containerization: Use appropriate, leak-proof, and clearly labeled containers for all waste.
-
Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material, and carefully collect it into a sealed container for disposal as hazardous waste. Decontaminate the spill area thoroughly. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
